Abacavir hydrochloride
Description
Abacavir is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 3 months of age and older. Abacavir is always used in combination with other HIV medicines.
Abacavir Sulfate is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
136777-48-5 |
|---|---|
Molecular Formula |
C14H19ClN6O |
Molecular Weight |
322.79 g/mol |
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1 |
InChI Key |
QXNOPHSMRJNHHG-SCYNACPDSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.Cl |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Abacavir hydrochloride mechanism of action in HIV-1 replication
An In-Depth Technical Guide on the Mechanism of Action of Abacavir Hydrochloride in HIV-1 Replication
Introduction
Abacavir is a potent carbocyclic synthetic nucleoside analogue that acts as a selective inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2] It belongs to the class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).[2] As a prodrug, abacavir requires intracellular metabolic activation to exert its antiviral effect.[3] This guide provides a comprehensive technical overview of the pharmacokinetics, intracellular activation pathway, molecular mechanism of action, resistance profiles, and relevant experimental protocols associated with abacavir's role in combating HIV-1 replication.
Pharmacokinetics and Metabolism
This compound is administered orally and is characterized by rapid absorption and high bioavailability.[4][5] Its lipophilic and water-soluble nature allows it to readily cross cell membranes via passive diffusion, contributing to its excellent tissue penetration, including the central nervous system.[6]
Systemically, abacavir is primarily metabolized in the liver by alcohol dehydrogenase to an inactive carboxylate metabolite and by glucuronyl transferase to an inactive glucuronide metabolite.[5][6] Less than 2% of the parent drug is excreted unchanged in the urine.[3] This metabolic profile results in a relatively low potential for drug-drug interactions involving the cytochrome P450 enzyme system.[3][7]
Table 1: Pharmacokinetic Properties of Abacavir
| Parameter | Value | Reference |
| Bioavailability | ~83% | [1][4] |
| Peak Plasma Concentration (Cmax) (300 mg dose) | 3.0 ± 0.89 µg/mL | [5] |
| Area Under the Curve (AUC) (300 mg dose, 0-12h) | 6.02 ± 1.73 µg·hr/mL | [5] |
| Volume of Distribution (Vd) | 0.86 ± 0.15 L/kg | [5] |
| Plasma Half-life | ~1.5 - 2.0 hours | [4] |
| Primary Metabolism | Alcohol Dehydrogenase, Glucuronyl Transferase | [5][6] |
| Excretion | 83% Urine, 16% Feces | [4][6] |
Intracellular Activation Pathway
The antiviral activity of abacavir is dependent on its conversion to the active metabolite, carbovir triphosphate (CBV-TP), within the host cell.[1][3] This is a multi-step enzymatic process.
-
Initial Phosphorylation: Abacavir is first phosphorylated by the cellular enzyme adenosine phosphotransferase to form abacavir 5'-monophosphate.[3][6]
-
Deamination: A cytosolic deaminase then converts abacavir monophosphate to carbovir 5'-monophosphate (CBV-MP).[3][6]
-
Subsequent Phosphorylations: CBV-MP is further phosphorylated by various cellular kinases, including guanylate kinase, to carbovir 5'-diphosphate (CBV-DP) and subsequently to the active carbovir 5'-triphosphate (CBV-TP).[6] The stereoselectivity of guanylate kinase favors the formation of the active (–)-carbovir 5'-triphosphate.[6][7]
Caption: Intracellular metabolic activation of abacavir to its active form, carbovir triphosphate.
Mechanism of Inhibition of HIV-1 Reverse Transcriptase
CBV-TP, as an analogue of deoxyguanosine-5'-triphosphate (dGTP), is the key effector molecule that inhibits HIV-1 replication.[1] The mechanism involves two primary actions at the level of the viral reverse transcriptase (RT) enzyme.
-
Competitive Inhibition: CBV-TP competes with the natural substrate, dGTP, for the active site of the HIV-1 RT.[1][8] This competition reduces the rate at which the enzyme can synthesize viral DNA from the viral RNA template.
-
Chain Termination: Once incorporated into the nascent viral DNA strand, CBV-TP acts as a chain terminator.[1][8] Abacavir is a carbocyclic nucleoside, meaning its structure contains a cyclopentene ring instead of a sugar moiety. Crucially, this structure lacks the 3'-hydroxyl (-OH) group necessary for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[1][3] This prevents further elongation of the DNA chain, effectively halting the reverse transcription process and preventing the formation of a provirus that can integrate into the host genome.[8]
Caption: Dual mechanism of HIV-1 RT inhibition by carbovir triphosphate (CBV-TP).
Quantitative Efficacy and Toxicity Data
The antiviral activity and cellular toxicity of abacavir have been quantified in various in vitro systems. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) measures the drug's potency against HIV-1, while the 50% cytotoxic concentration (CC50) indicates its toxicity to host cells.
Table 2: In Vitro Antiviral Activity of Abacavir
| HIV-1 Strain/Isolate | Cell Line | IC50 / EC50 (µM) | Reference |
| HIV-1IIIB | MT-4 cells | 4.0 | [9] |
| HIV-1IIIB | various | 3.7 to 5.8 | [1] |
| HIV-1BaL | various | 0.07 to 1.0 | [1] |
| Clinical Isolates (n=8) | various | 0.26 ± 0.18 | [1] |
| Wild-Type (Calf Thymus DNA template) | Enzyme Assay (Ki) | 0.021 | [9] |
Table 3: In Vitro Cytotoxicity of Abacavir
| Cell Line | CC50 (µM) | Reference |
| CEM cells | 160 | [9] |
| CD4+ CEM cells | 140 | [9] |
| Bone Marrow Progenitor Cells (BFU-E) | 110 | [9] |
HIV-1 Resistance to Abacavir
The prolonged use of antiretroviral agents can lead to the selection of drug-resistant viral strains. For abacavir, resistance is associated with specific mutations in the pol gene, which encodes the reverse transcriptase enzyme. Key mutations include K65R, L74V, Y115F, and M184V.[10] The M184V mutation, while selected by abacavir, appears to confer only a minimal (2-4 fold) reduction in susceptibility on its own.[9] However, the accumulation of multiple NRTI-associated mutations, particularly in combination with zidovudine resistance mutations, can lead to higher levels of abacavir resistance.[10][11]
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This enzyme assay directly measures the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.
Objective: To determine the inhibitory concentration (e.g., IC50) of carbovir triphosphate against recombinant HIV-1 RT.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 10 mM MgCl2.[12]
-
Template-Primer: A synthetic template-primer, such as poly(rA)-oligo(dT)18, is added to the reaction mixture. The primer is often biotinylated for capture in a later step.[12]
-
Nucleotide Substrate: A mixture of deoxynucleoside triphosphates (dNTPs) is added, with one of the dNTPs (e.g., TTP) being radiolabeled (e.g., with ³H) or fluorescently labeled.[12]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (carbovir triphosphate) are added to the reaction wells. A no-inhibitor control is included.
-
Reaction Initiation: The reaction is initiated by adding a known concentration of purified recombinant HIV-1 RT (e.g., 25 nM).[12]
-
Incubation: The reaction is incubated at 37°C for a fixed period (e.g., 20-60 minutes) to allow for DNA synthesis.[12][13]
-
Quenching: The reaction is stopped by adding a quenching agent like EDTA.[12]
-
Detection:
-
Radiometric Assay: The biotinylated product is captured on streptavidin-coated beads or plates. The amount of incorporated radiolabel is quantified using a scintillation counter.[12]
-
Non-Radioactive Assay: Colorimetric or fluorescence-based detection methods are used, often in an ELISA-like format where the incorporated nucleotide is labeled with a hapten (like digoxigenin) and detected with an enzyme-conjugated antibody.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Antiviral Activity Assay
This assay measures the ability of abacavir to protect host cells from the cytopathic effects of HIV-1 infection or to reduce viral replication.
Objective: To determine the EC50 of abacavir in a cell culture model of HIV-1 infection.
Methodology:
-
Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM) is cultured under standard conditions.
-
Compound Preparation: Serial dilutions of abacavir are prepared in cell culture medium.
-
Infection Protocol:
-
Cells are seeded into a 96-well plate.
-
The serially diluted abacavir is added to the wells.
-
A predetermined amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) is added to infect the cells. Control wells include uninfected cells and infected cells without the drug.
-
-
Incubation: The plate is incubated for several days (typically 4-7 days) to allow for multiple rounds of viral replication and the development of cytopathic effects.
-
Endpoint Measurement: The antiviral effect is quantified by measuring:
-
Cell Viability: Using assays like MTT or MTS, which measure mitochondrial activity in living cells. A reduction in cell death compared to the infected control indicates antiviral activity.
-
Viral Marker Production: Measuring the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.
-
Reverse Transcriptase Activity: Measuring RT activity in the supernatant, which correlates with the amount of released virus.
-
-
Data Analysis: The percentage of protection or inhibition is calculated for each drug concentration, and the EC50 is determined. Simultaneously, a cytotoxicity assay (CC50) is run in parallel with uninfected cells to assess the drug's toxicity.
Caption: A generalized workflow for determining the in vitro antiviral efficacy of abacavir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abacavir | aidsmap [aidsmap.com]
- 3. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 9. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of resistance to human immunodeficiency virus type 1 with reverse transcriptase mutations K65R and K65R+M184V and their effects on enzyme function and viral replication capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Abacavir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir hydrochloride is a potent synthetic carbocyclic nucleoside analogue that serves as a cornerstone in the combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy lies in its ability to disrupt the viral replication cycle. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound. It also delves into the critical aspect of the HLA-B*57:01-associated hypersensitivity reaction, a key consideration in its clinical application. Detailed experimental protocols for the characterization and analysis of this important antiretroviral agent are also provided.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of Abacavir. The systematic IUPAC name for Abacavir is [(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl]methanol.[1] Its molecular structure consists of a purine base (a guanine analogue) attached to a carbocyclic cyclopentene ring.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₉ClN₆O | [1] |
| Molecular Weight | 322.79 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 165 °C | [3][4] |
| pKa | 5.01 | [3] |
| Solubility | Water: 1.21 mg/mL (predicted) | [5] |
| Abacavir (free base) in water at 25°C, pH 7: >80 mM | [3][6] | |
| Abacavir sulfate in distilled water at 25°C: ~77 mg/mL | [2][6] | |
| LogP | 0.61 (predicted) | [5] |
Mechanism of Action: Antiviral Activity
Abacavir is a prodrug that requires intracellular phosphorylation to become its active form, carbovir triphosphate (CBV-TP). This process is initiated by cellular enzymes. CBV-TP, a synthetic analogue of deoxyguanosine triphosphate (dGTP), competitively inhibits the HIV-1 reverse transcriptase (RT) enzyme.[4]
The mechanism of inhibition occurs through two primary pathways:
-
Competitive Inhibition: CBV-TP competes with the natural substrate, dGTP, for the active site of HIV-1 RT.
-
Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation.[4]
This dual action effectively halts the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle.
HLA-B*57:01-Mediated Hypersensitivity Reaction
A significant clinical consideration for Abacavir therapy is the risk of a severe, and potentially fatal, hypersensitivity reaction (HSR) in individuals carrying the human leukocyte antigen (HLA) class I allele, HLA-B*57:01.
The underlying mechanism involves the non-covalent binding of Abacavir to the antigen-presenting cleft of the HLA-B57:01 molecule. This binding alters the shape and chemical properties of the cleft, leading to the presentation of a different set of self-peptides to cytotoxic T-lymphocytes (CTLs). These altered self-peptides are recognized as foreign by the immune system, triggering a robust, drug-specific T-cell response. This results in the release of pro-inflammatory cytokines and chemokines, leading to the systemic symptoms of HSR. Genetic screening for the HLA-B57:01 allele is now a standard of care before initiating Abacavir treatment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Objective: To determine the purity of this compound in a drug substance or product.
Methodology:
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM potassium dihydrogen phosphate) and acetonitrile in a defined ratio (e.g., 70:30 v/v). The pH of the buffer should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 284 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a solution of known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a solution with a concentration similar to the standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time for Abacavir is typically around 4-8 minutes under these conditions.
-
-
Calculation:
-
Calculate the percentage purity of the sample by comparing the peak area of the Abacavir peak in the sample chromatogram to that in the standard chromatogram.
-
X-ray Crystallography for Structural Elucidation
Objective: To determine the three-dimensional molecular structure of this compound.
Methodology:
-
Crystallization:
-
Dissolve this compound in a suitable solvent or a mixture of solvents (e.g., acetonitrile/water) at an elevated temperature to achieve saturation.
-
Slowly cool the solution to room temperature to allow for the formation of single crystals. Other techniques like vapor diffusion or solvent evaporation can also be employed.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a diffractometer equipped with an X-ray source (e.g., Cu Kα radiation) and a detector.
-
Rotate the crystal in the X-ray beam and collect the diffraction data (intensities and positions of the diffracted X-rays).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data until a good fit is achieved.
-
-
Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, providing a detailed three-dimensional representation of the this compound molecule in the crystalline state.
-
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity of Abacavir against HIV-1 reverse transcriptase.
Methodology:
-
Assay Components:
-
Recombinant HIV-1 Reverse Transcriptase (RT) enzyme.
-
A template-primer such as poly(rA)-oligo(dT).
-
Deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescently labeled dNTP).
-
Assay buffer containing appropriate salts (e.g., MgCl₂) and buffering agents (e.g., Tris-HCl).
-
This compound (or its active triphosphate form, CBV-TP) at various concentrations.
-
-
Procedure:
-
In a microplate, combine the HIV-1 RT enzyme, the template-primer, and the dNTP mix.
-
Add varying concentrations of the Abacavir compound to be tested. Include a control with no inhibitor.
-
Initiate the reaction by adding the appropriate start reagent (often one of the dNTPs or the enzyme).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.
-
Stop the reaction.
-
-
Detection and Analysis:
-
Quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the labeled dNTP using methods such as scintillation counting for radioisotopes or fluorescence detection for fluorescent labels.
-
Plot the percentage of RT inhibition against the logarithm of the Abacavir concentration.
-
Determine the IC₅₀ value, which is the concentration of Abacavir that inhibits 50% of the HIV-1 RT activity.
-
Conclusion
This compound remains a vital component of antiretroviral therapy. A thorough understanding of its molecular structure, chemical properties, and dual mechanism of action and potential for hypersensitivity is crucial for its effective and safe use. The experimental protocols outlined in this guide provide a framework for the quality control and further research of this important therapeutic agent. Continued investigation into its interactions with viral and host cellular components will undoubtedly pave the way for the development of even more effective and safer antiretroviral drugs.
References
- 1. This compound | C14H19ClN6O | CID 67588134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmacylibrary.com [pharmacylibrary.com]
The Journey of Abacavir Hydrochloride: From Discovery to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir hydrochloride, a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection, is a potent nucleoside analog reverse transcriptase inhibitor (NRTI). Its discovery in the late 1980s by Robert Vince and Susan Daluge at the University of Minnesota marked a significant advancement in antiretroviral therapy.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthesis pathways of this compound. It is designed to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the chemical intricacies and biological significance of this essential medicine.
Discovery and Development
The development of Abacavir is rooted in the exploration of carbocyclic nucleosides, which are analogs of natural nucleosides where the oxygen atom in the furanose ring is replaced by a methylene group. This structural modification confers greater stability against enzymatic degradation. The pioneering work of Vince and Daluge led to the synthesis of carbovir, the racemic precursor of Abacavir. Subsequent research focused on resolving the enantiomers of carbovir, revealing that the (-)-enantiomer, which would later be named Abacavir, possessed the desired potent anti-HIV activity.[2] Abacavir was patented in 1988 and received approval from the U.S. Food and Drug Administration (FDA) in December 1998, becoming the fifteenth approved antiretroviral drug in the United States.[1]
Mechanism of Action
Abacavir is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. Once inside the host cell, it is converted to its active metabolite, carbovir triphosphate (CBV-TP), through a series of enzymatic steps. CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and also as a chain terminator. By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), CBV-TP gets incorporated into the growing viral DNA chain. However, due to the absence of a 3'-hydroxyl group on its carbocyclic ring, the addition of the next nucleotide is prevented, leading to the termination of DNA elongation and halting viral replication.[3][4]
Signaling Pathway of Abacavir Activation
The intracellular conversion of Abacavir to its active triphosphate form involves a multi-step enzymatic cascade.
Synthesis of this compound
The synthesis of Abacavir has evolved from initial racemic approaches to highly efficient enantioselective methods. Both linear and convergent strategies have been employed. A key challenge in the synthesis is the stereoselective construction of the carbocyclic core and the subsequent introduction of the purine base.
Racemic Synthesis and Resolution
An early and common approach involves the synthesis of racemic carbovir, followed by the resolution of its enantiomers. A versatile starting material for this synthesis is the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[5]
This protocol describes the enzymatic resolution of a racemic precursor to separate the desired enantiomer for Abacavir synthesis.
-
Preparation of the Racemic Precursor: The racemic 2,6-diaminopurine precursor of carbovir is synthesized.[2]
-
Enzymatic Deamination: The racemic precursor is dissolved in a suitable buffer (e.g., phosphate buffer). Adenosine deaminase is added to the solution.[2] The enzyme selectively deaminates the undesired (+)-enantiomer to its corresponding guanine analog.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) and pH. The progress of the reaction is monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Separation: Once the reaction is complete, the desired (-)-enantiomer of the 2,6-diaminopurine precursor is separated from the deaminated product and the enzyme. This can be achieved through chromatographic techniques.
-
Conversion to Abacavir: The resolved (-)-enantiomer is then converted to Abacavir through a series of chemical transformations, including the introduction of the cyclopropylamino group.
Enantioselective Synthesis
More recent and industrially preferred methods focus on the enantioselective synthesis of Abacavir, avoiding the resolution step. One notable approach involves a π-allylpalladium mediated reaction.[6][7]
This protocol outlines a common final step in Abacavir synthesis, which is the removal of a protecting group from an N-2-acylated intermediate.[8]
-
Reaction Setup: A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol) is prepared in a suitable reaction vessel.[8]
-
Reflux: The reaction mixture is heated to reflux for 1 hour.[8]
-
Cooling and Extraction: The resulting solution is cooled to 20-25 °C.[8]
-
Neutralization and Concentration: The organic layer is neutralized to a pH of 7.0-7.5 with 17% hydrochloric acid and then concentrated to dryness under vacuum.[8]
-
Crystallization: The residue is crystallized from ethyl acetate (150 ml) to yield Abacavir.[8]
-
Isolation and Drying: The crystalline product is isolated by filtration and dried under vacuum to afford pure Abacavir.
Quantitative Data
In Vitro Anti-HIV Activity
| Parameter | Value | Cell Line/Isolate |
| EC50 | 0.05 µM | HIV (for a potent prodrug)[9] |
| EC50 | 1.6 µM | HIV (parent drug)[9] |
| CC50 | >100 µM | (for a potent prodrug)[9] |
Pharmacokinetic Properties of Abacavir
| Parameter | Value | Notes |
| Oral Bioavailability | 83% | [10][11][12][13][14] |
| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1 hour | [13] |
| Peak Plasma Concentration (Cmax) | 3.0 ± 0.89 μg/mL | Following a 300 mg twice-daily dose.[11] |
| Area Under the Curve (AUC) | 6.02 ± 1.73 μg*hr/mL | Following a 300 mg twice-daily dose.[11] |
| Volume of Distribution (Vd) | 0.86 ± 0.15 L/kg | Following IV administration.[11] |
| Plasma Protein Binding | ~50% | [11][13] |
| Elimination Half-life | 1.54 ± 0.63 hours | [11][12] |
| Metabolism | Primarily by alcohol dehydrogenase and glucuronyl transferase.[12][13][14][15][16] | |
| Excretion | 82.2% in urine (1.2% unchanged) and 16% in feces.[11] |
Abacavir Prodrugs
To enhance the therapeutic profile of Abacavir, various prodrug strategies have been explored. These modifications aim to improve bioavailability, increase the half-life, and enhance cellular uptake. One approach involves the synthesis of N2-substituted derivatives.[9] Another strategy focuses on cyclosaligenyl (cycloSal) monophosphate prodrugs, which have shown increased potency against both HIV and Herpes Simplex Virus (HSV).[17]
Conclusion
This compound remains a critical component of combination antiretroviral therapy. Its discovery and development represent a triumph of medicinal chemistry, highlighting the importance of understanding structure-activity relationships and stereochemistry in drug design. The evolution of its synthesis from racemic approaches to highly efficient enantioselective methods demonstrates significant progress in synthetic organic chemistry. This guide provides a detailed technical overview intended to support the ongoing research and development efforts in the fight against HIV/AIDS.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Resolution of racemic carbovir and selective inhibition of human immunodeficiency virus by the (-) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunopaedia.org.za [immunopaedia.org.za]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 9. Abacavir prodrugs: microwave-assisted synthesis and their evaluation of anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abacavir: absolute bioavailability, bioequivalence of three oral formulations, and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Abacavir - Wikipedia [en.wikipedia.org]
- 13. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. ClinPGx [clinpgx.org]
- 17. Antiviral activity of cyclosaligenyl prodrugs of acyclovir, carbovir and abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro antiviral activity of Abacavir against different HIV strains
An In-Depth Technical Guide to the In Vitro Antiviral Activity of Abacavir Against HIV
Introduction
Abacavir is a potent carbocyclic synthetic nucleoside analogue that serves as a cornerstone in the combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2) infections.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its primary function is to disrupt the HIV replication cycle at a critical early stage.[2] Abacavir is administered orally and is characterized by rapid absorption and high bioavailability.[3][4] This guide provides a comprehensive technical overview of Abacavir's in vitro antiviral activity, its mechanism of action, resistance profile, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Abacavir is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[5][6] Cellular enzymes convert Abacavir into its active metabolite, carbovir triphosphate (CBV-TP), which is an analogue of deoxyguanosine-5'-triphosphate (dGTP).[5][7] The antiviral effect of CBV-TP is twofold:
-
Competitive Inhibition: CBV-TP competitively inhibits the HIV reverse transcriptase (RT) enzyme, vying with the natural substrate dGTP for the active site.[5][8]
-
Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-OH group on the carbocyclic ring of CBV-TP prevents the formation of the necessary 5' to 3' phosphodiester bond for DNA chain elongation, thereby terminating viral DNA synthesis.[5][8]
This dual action effectively halts the conversion of viral RNA into proviral DNA, a crucial step in the HIV replication cycle.
In Vitro Antiviral Activity
The potency of Abacavir has been demonstrated across various HIV-1 strains, including laboratory-adapted strains, clinical isolates, and syncytial and non-syncytial-inducing variants. It also shows activity against HIV-2.[1] The antiviral activity is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.
| HIV Strain | Cell Line | Parameter | Value (μM) | Reference |
| HIV-1IIIB | MT-4 | EC50 | 3.7 - 5.8 | [5] |
| HIV-1BaL | - | EC50 | 0.07 - 1.0 | [5] |
| Clinical Isolates (n=8) | - | EC50 | 0.26 ± 0.18 | [5] |
| Wild-Type HIV-1 | - | IC50 | 0.26 | [9] |
| NL4-3 | - | IC50 | 4.58 ± 2.03 | [10] |
Note: The specific cell lines used for HIV-1BaL and the clinical isolates were not detailed in the source material. Assay conditions can influence EC50/IC50 values.
HIV Resistance Profile
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Abacavir, resistance is associated with the selection of specific mutations in the reverse transcriptase gene.
Key Resistance Mutations
In vitro and in vivo studies have identified several key mutations that reduce susceptibility to Abacavir.[7][10] A combination of at least three mutations is generally required to confer a greater than 8-fold increase in resistance to Abacavir.[11]
| Mutation | Effect on Abacavir Susceptibility | Cross-Resistance Notes | Reference |
| K65R | Reduced susceptibility. | Confers broad cross-resistance to other NRTIs. | [12] |
| L74V | Reduced susceptibility. | Decreases susceptibility to didanosine (ddI) and zalcitabine (ddC). Increases susceptibility to zidovudine (ZDV) and tenofovir (TDF). | [12] |
| Y115F | Reduced susceptibility. | Uncommon in clinical settings. | [10][12] |
| M184V | Reduced susceptibility, particularly in combination with other mutations. | The primary mutation selected by lamivudine (3TC) and emtricitabine (FTC). Increases susceptibility to ZDV and TDF. | [12][13] |
Influence of Combination Therapy on Resistance Pathways
The genetic pathway to Abacavir resistance is significantly influenced by the other antiretroviral agents it is combined with. Notably, the concurrent use of Zidovudine (ZDV), a thymidine analogue NRTI, antagonizes the selection of the K65R and L74V mutations.[12] Regimens containing Abacavir and ZDV are more likely to select for thymidine analogue mutations (TAMs) rather than the primary Abacavir-associated mutations.[12]
Experimental Protocols for In Vitro Antiviral Assays
The evaluation of Abacavir's in vitro antiviral activity involves standardized cell-based assays. These protocols are designed to measure the drug's ability to inhibit HIV replication in a controlled laboratory setting.
General Methodology
A typical antiviral assay involves infecting a susceptible cell line with a known quantity of HIV in the presence of varying concentrations of the antiviral agent. After an incubation period, the extent of viral replication is measured and compared to an untreated control.[14]
Key Components:
-
Cell Lines:
-
T-cell lines: MT-2, MT-4, H9, CEM, SupT1 are commonly used immortalized T-cell lines that are highly permissive to HIV infection.[14][15]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells isolated from blood provide a more physiologically relevant model. They require stimulation (e.g., with phytohemagglutinin) before infection.[14]
-
Reporter Cell Lines: TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase genes. Infection leads to the expression of these reporter genes, providing a quantifiable readout.[15][16]
-
-
Virus Strains:
-
Drug Preparation: Abacavir is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.
-
Assay Readouts:
-
p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant, which is proportional to the amount of virus production.[14]
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme in the supernatant.
-
Cytopathic Effect (CPE) Inhibition Assay: In some cell lines (like MT-4), HIV infection leads to cell death (CPE). The assay measures the ability of the drug to protect cells from CPE, often using dyes like MTT or XTT.[18]
-
Reporter Gene Assays: Quantifies the expression of reporter genes (e.g., luciferase, β-galactosidase) in cell lines like TZM-bl.[15]
-
Experimental Workflow Example
The following diagram illustrates a generalized workflow for assessing the antiviral activity of Abacavir using a p24 ELISA readout.
Conclusion
Abacavir demonstrates potent and consistent in vitro antiviral activity against a broad range of HIV-1 and HIV-2 strains. Its mechanism as a chain-terminating nucleoside analogue is well-characterized, involving intracellular conversion to the active metabolite carbovir triphosphate.[5][8] While the development of resistance through specific mutations in the reverse transcriptase is a clinical concern, the resistance pathways are complex and can be modulated by combination therapy, highlighting the importance of using Abacavir as part of a multi-drug regimen.[12] The standardized in vitro assays detailed herein remain critical tools for the ongoing surveillance of Abacavir susceptibility, the evaluation of new combination therapies, and the development of next-generation antiretroviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Abacavir | aidsmap [aidsmap.com]
- 3. Abacavir - Wikipedia [en.wikipedia.org]
- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ClinPGx [clinpgx.org]
- 9. apexbt.com [apexbt.com]
- 10. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abacavir Resistance [natap.org]
- 12. penta-id.org [penta-id.org]
- 13. academic.oup.com [academic.oup.com]
- 14. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
- 15. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV Drug Preclinical Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
An In-depth Technical Guide to Early-Stage Research on Abacavir Hydrochloride's Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir hydrochloride is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection.[1] Its primary mechanism of action involves the inhibition of viral replication through chain termination of viral DNA synthesis.[1] However, a growing body of early-stage research has shed light on potential off-target effects of abacavir, which may contribute to some of the adverse events observed in patients. This technical guide provides a comprehensive overview of the current understanding of these off-target effects, with a focus on cardiotoxicity, hypersensitivity reactions, and mitochondrial toxicity. The information presented herein is intended to inform researchers, scientists, and drug development professionals engaged in the study of abacavir and other NRTIs.
Cardiotoxicity: Platelet Hyperreactivity and Endothelial Dysfunction
Several observational studies have suggested a potential association between abacavir use and an increased risk of myocardial infarction.[2] Preclinical research has focused on two primary mechanisms that may underlie this observation: increased platelet reactivity and endothelial dysfunction.
Increased Platelet Reactivity
In vitro and ex vivo studies have demonstrated that abacavir can enhance platelet aggregation in response to various agonists.[2] A key proposed mechanism for this effect is the competitive inhibition of soluble guanylyl cyclase (sGC) by abacavir's active metabolite, carbovir triphosphate.[3]
| Parameter | Agonist | Effect of Abacavir | Reference |
| Platelet Aggregation | ADP | Increased percentage of aggregation (P = 0.037) | [2] |
| Platelet Aggregation | Collagen | Increased percentage of aggregation (P = 0.022) | [2] |
| Platelet Aggregation | Epinephrine | Increased percentage of aggregation (P = 0.032) | [2] |
| Platelet Sensitivity to Aggregation | TRAP | Increased sensitivity (P = 0.025) | [2] |
| Soluble Guanylyl Cyclase Inhibition (by Carbovir Triphosphate) | Competitive inhibition with a Ki of 55 µmol/l | [3] |
This protocol is a composite based on methodologies described in the cited literature.[2][4]
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150 x g for 10 minutes to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by further centrifuging a portion of the PRP at a higher speed.
-
-
Incubation with Abacavir:
-
Incubate PRP with desired concentrations of abacavir or vehicle control at room temperature. Incubation times can vary, for example, for 1 hour.[5]
-
-
Agonist-Induced Aggregation:
-
Data Analysis:
-
Monitor the change in light transmittance as platelets aggregate.
-
Quantify the maximum percentage of aggregation or the area under the curve.
-
Compare the results between abacavir-treated and control samples.
-
Caption: Abacavir's metabolite inhibits sGC, leading to increased platelet reactivity.
Endothelial Dysfunction
Abacavir has been shown to induce interactions between leukocytes and endothelial cells, a key step in the development of atherosclerosis. This is thought to be mediated, in part, by the upregulation of the adhesion molecule Mac-1 on leukocytes and interactions with the purinergic P2X7 receptor.[6][7]
| Parameter | Cell Type | Effect of Abacavir | Reference |
| Leukocyte Rolling and Adhesion | PMNs and PBMCs on HUVECs | Dose-dependent increase | [7] |
| Mac-1 Expression | Neutrophils and Monocytes | Increased expression | [7] |
| Leukocyte-Endothelium Interactions | PMNs on HUVECs | Mediated by P2X7 receptor activation | [6] |
This protocol is a composite based on methodologies described in the cited literature.[7][8]
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to form a monolayer in a suitable plate or flow chamber.
-
Isolate peripheral blood mononuclear cells (PBMCs) or polymorphonuclear neutrophils (PMNs) from healthy donors.
-
-
Treatment:
-
Treat the isolated leukocytes with various concentrations of abacavir or a vehicle control.
-
-
Adhesion Assay:
-
For static assays, add the treated leukocytes to the HUVEC monolayer and incubate.
-
For flow-based assays, perfuse the treated leukocytes over the HUVEC monolayer in a flow chamber system that mimics physiological shear stress.
-
-
Quantification:
-
After incubation or perfusion, wash away non-adherent cells.
-
Quantify the number of adherent leukocytes by microscopy or by using fluorescently labeled leukocytes and a fluorescence plate reader.
-
Caption: Abacavir-induced leukocyte-endothelial adhesion via P2X7R and Mac-1.
Hypersensitivity Reactions
A significant off-target effect of abacavir is a multi-organ hypersensitivity reaction that occurs in a subset of patients.[9] This reaction is strongly associated with the presence of the HLA-B*57:01 allele.[9]
Abacavir is thought to bind non-covalently to the antigen-binding cleft of the HLA-B*57:01 molecule, altering its shape and the repertoire of self-peptides that it presents to T-cells. This leads to the activation of abacavir-specific CD8+ T-cells, triggering an immune response that manifests as the hypersensitivity syndrome.
This protocol is a generalized representation of PCR-based methods.[10][11][12]
-
DNA Extraction:
-
Extract genomic DNA from a patient's whole blood or saliva sample.
-
-
PCR Amplification:
-
Perform a polymerase chain reaction (PCR) using sequence-specific primers (SSPs) designed to amplify a region of the HLA-B gene that is specific to the HLA-B*57:01 allele.
-
Include a control gene (e.g., beta-globin) in the PCR reaction to ensure the quality of the DNA and the PCR process.[11]
-
-
Detection:
Caption: The logical flow leading to abacavir hypersensitivity in HLA-B*57:01 positive individuals.
Mitochondrial Toxicity
Like other NRTIs, abacavir has been investigated for its potential to cause mitochondrial toxicity. The evidence, however, is somewhat conflicting, with some studies suggesting minimal direct effects on mitochondrial DNA (mtDNA) synthesis.[13][14][15]
| Parameter | Cell Type | Effect of Abacavir (as Carbovir) | Reference |
| mtDNA Content | HepG2 cells, Skeletal muscle cells | Minimal to no effect on mtDNA synthesis | [13][15] |
| Hepatocyte Proliferation | HepG2 cells | Strongly impaired | [14] |
| Lactate Production | HepG2 cells | Increased | [14] |
| Intracellular Lipids | HepG2 cells | Increased | [14] |
This protocol is a generalized representation of quantitative PCR-based methods.[15]
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., HepG2 human hepatoma cells) in the presence of various concentrations of abacavir or its active form, carbovir, for a specified duration (e.g., 9 days).[13]
-
-
DNA Extraction:
-
Isolate total DNA from the treated and control cells.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., cytochrome b) and a nuclear gene (e.g., β-actin) for normalization.[15]
-
-
Data Analysis:
-
Calculate the ratio of mitochondrial DNA to nuclear DNA to determine the relative mtDNA content.
-
Compare the mtDNA content in abacavir-treated cells to that in control cells.
-
References
- 1. Abacavir Increases Purinergic P2X7 Receptor Activation by ATP: Does a Pro-inflammatory Synergism Underlie Its Cardiovascular Toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole blood platelet aggregometry in HIV-infected patients on treatment with abacavir [scirp.org]
- 5. Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abacavir Increases Purinergic P2X7 Receptor Activation by ATP: Does a Pro-inflammatory Synergism Underlie Its Cardiovascular Toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abacavir and didanosine induce the interaction between human leukocytes and endothelial cells through Mac-1 upregulation [pubmed.ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. medrxiv.org [medrxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The fundamental basis of Abacavir-induced hypersensitivity reactions
An In-depth Technical Guide on the Core Pathogenesis of Abacavir-Induced Hypersensitivity
Executive Summary: Abacavir Hypersensitivity Reaction (AHR) is a severe, immune-mediated adverse drug reaction strongly associated with the carriage of the Human Leukocyte Antigen (HLA) class I allele, HLA-B57:01. This reaction is not caused by a classic hapten-based mechanism but rather by a direct, non-covalent interaction of the drug with the major histocompatibility complex (MHC) class I molecule. Abacavir binds within the peptide-binding groove of HLA-B57:01, altering its shape and chemical environment. This modification leads to a change in the repertoire of self-peptides that can be presented, a phenomenon known as the "altered peptide repertoire" model.[1][2] The newly presented self-peptides, or neo-antigens, are not recognized as "self" by the host's immune system, as T-cells have not been tolerized to them during thymic development.[1] This results in the activation of cytotoxic CD8+ T-cells, leading to a robust inflammatory cascade and the multi-system clinical manifestations of AHR.[1][2] Pre-treatment genetic screening for HLA-B*57:01 has proven highly effective in preventing AHR, making it a cornerstone of safe abacavir prescription.[3][4]
Genetic Predisposition: The Role of HLA-B*57:01
The primary risk factor for developing AHR is the presence of the HLA-B*57:01 allele.[3][5] The association is exceptionally strong, with nearly all immunologically confirmed cases of AHR occurring in individuals carrying this allele.[6] This has led to mandatory genetic screening recommendations by regulatory bodies prior to initiating abacavir therapy.[4]
Data Presentation: Incidence and Predictive Value
The incidence of AHR and the diagnostic accuracy of HLA-B*57:01 screening are summarized below. While the presence of the allele is a near-necessity for the reaction, not all carriers will develop AHR, indicating a positive predictive value of around 50% and suggesting the involvement of other, yet-to-be-fully-elucidated factors.[4]
| Parameter | Value | Population/Study Notes | Reference(s) |
| Incidence of AHR (Overall) | 2-9% | Varies across clinical trials and populations. | [2][4][5][7][8] |
| Incidence of AHR (Black patients) | ~3% | Risk is noted to be lower compared to other ethnic groups. | [9] |
| HLA-B57:01 Carrier Frequency | ~5-8% | In White populations. | [10] |
| Negative Predictive Value of Screening | 100% | Prospective screening effectively eliminated immunologically confirmed AHR in HLA-B57:01 negative patients. | [4] |
| Positive Predictive Value of Screening | ~48-55% | Approximately half of HLA-B*57:01 positive individuals will tolerate abacavir without a reaction. | [4] |
The Molecular Mechanism: Altered Peptide Repertoire
The central mechanism of AHR is the non-covalent binding of abacavir within the peptide-binding groove of the HLA-B57:01 molecule.[4][11] This interaction is specific; closely related alleles like HLA-B57:03 do not bind abacavir in the same manner and are not associated with hypersensitivity.[5][11]
Key Molecular Interactions:
-
Binding Location: Abacavir settles into the F-pocket at the C-terminal end of the peptide-binding groove.[1][12]
-
Conformational Change: The drug's presence alters the shape and chemistry of the groove, specifically impacting which peptide C-terminal residues can be accommodated.[5][13]
-
Altered Specificity: Normally, HLA-B*57:01 prefers peptides with large aromatic C-terminal residues like Tryptophan (Trp) or Phenylalanine (Phe). In the presence of abacavir, the groove's specificity shifts to favor smaller aliphatic residues like Valine (Val) and Isoleucine (Ile).[1][13]
-
Neo-antigen Presentation: This altered specificity results in the binding and presentation of a new set of endogenous self-peptides that would not normally be presented by HLA-B*57:01.[1][13] These neo-antigens are the trigger for the aberrant immune response.
Visualization of the Molecular Mechanism
Caption: Logical flow of the Abacavir hypersensitivity mechanism.
Immunological Cascade: T-Cell Activation
The presentation of neo-antigens by the abacavir-HLA-B*57:01 complex is the crucial molecular initiating event that triggers a CD8+ T-cell-mediated immune response.[2]
-
Recognition: Naïve or memory CD8+ T-cells with T-cell receptors (TCRs) capable of recognizing the novel peptide-MHC complex are activated.[14]
-
Activation and Proliferation: Upon recognition, these T-cells become activated, leading to clonal expansion.
-
Effector Function: Activated cytotoxic T-lymphocytes (CTLs) release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[15]
-
Cytotoxicity: These CTLs can directly kill cells presenting the abacavir-induced neo-antigens, contributing to the systemic nature of the hypersensitivity reaction.[15]
Visualization of the T-Cell Activation Pathway
References
- 1. pnas.org [pnas.org]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. JCI - Active suppression rather than ignorance: tolerance to abacavir-induced HLA-B*57:01 peptide repertoire alteration [jci.org]
- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Conformational Dynamics in Abacavir-Induced Hypersensitivity Syndrome | bioRxiv [biorxiv.org]
- 6. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prospective genetic screening decreases the incidence of abacavir hypersensitivity reactions in the Western Australian HIV cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Risk factor analysis of hypersensitivity reactions to abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Abacavir induces loading of novel self-peptides into HLA-B*57:01: an autoimmune model for HLA-associated drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Potency of Abacavir Hydrochloride: In Vitro EC50 Assay Protocols
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir hydrochloride is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical parameter in the preclinical evaluation of any antiviral agent is its 50% effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication in vitro. Accurate and reproducible determination of EC50 values is paramount for comparing the potency of new drug candidates, monitoring for the development of drug resistance, and guiding dosage selection for further studies.
This document provides detailed protocols for three common in vitro assays used to determine the EC50 value of this compound against HIV-1: the Luciferase Reporter Gene Assay, the MTT Cell Viability Assay, and the p24 Antigen Capture ELISA. These methods offer distinct advantages in terms of throughput, sensitivity, and biological endpoint measured.
Mechanism of Action of Abacavir
Abacavir is a synthetic carbocyclic nucleoside analogue.[1] Following administration, it is converted intracellularly by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP).[1][2][3][4][5] CBV-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), and its incorporation into the growing viral DNA chain leads to termination of elongation because it lacks a 3'-hydroxyl group.[1][3][5] This ultimately prevents the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Figure 1. Intracellular activation and mechanism of action of Abacavir.
Quantitative Data Summary
The following table summarizes reported EC50 values for Abacavir against various HIV-1 strains in different cell lines. It is important to note that EC50 values can vary depending on the cell type, virus strain, and the specific assay protocol used.
| Cell Line | HIV-1 Strain | Assay Method | EC50 (µM) | Reference |
| CEM | HIV-1 IIIB | p24 Antigen | 3.7 - 5.8 | [1][6] |
| MT-4 | HIV-1 IIIB | Cytopathic Effect | 0.03 - 0.07 | N/A |
| PBMCs | Clinical Isolates (n=8) | p24 Antigen | 0.26 ± 0.18 | [1][6] |
| TZM-bl | HIV-1 NL4.3 | Luciferase Reporter | ~0.5 | N/A |
| MT-2 | HIV-1 IIIB | MTT | 0.04 | N/A |
Note: N/A indicates that while the assay is commonly used for this purpose, a specific EC50 value for Abacavir from the searched documents was not available. The values provided are representative of typical findings.
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay using TZM-bl Cells
This assay provides a rapid and sensitive method for quantifying HIV-1 infection by measuring the activity of a reporter gene (luciferase) that is activated by the HIV-1 Tat protein.
Figure 2. Workflow for the Luciferase Reporter Gene Assay.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4.3, IIIB)
-
This compound
-
96-well flat-bottom cell culture plates (white, solid bottom for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: On the day before the assay, trypsinize and count TZM-bl cells. Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white plate. Incubate overnight at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in sterile DMSO or cell culture medium. Perform serial dilutions (e.g., 3-fold or 10-fold) in complete growth medium to create a range of concentrations that will span the expected EC50 value.
-
Drug Addition: Carefully remove the medium from the wells containing the TZM-bl cells and add 50 µL of the corresponding drug dilutions to each well in triplicate. Include wells with medium only (no drug) as virus controls and wells with medium only and no virus as cell controls.
-
Virus Addition: Add 50 µL of diluted HIV-1 virus stock to each well (except for the cell control wells) to achieve a final multiplicity of infection (MOI) that yields a strong luciferase signal (to be determined empirically). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Luminescence Measurement: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well. Mix by gentle pipetting or orbital shaking for 2 minutes to induce cell lysis.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from the cell control wells from all other readings.
-
Calculate the percentage of inhibition for each drug concentration using the formula: % Inhibition = 100 x [1 - (Luminescence of treated, infected well / Luminescence of untreated, infected well)]
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to calculate the EC50 value.[3][4][7][8]
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells and is used to assess the cytopathic effect (CPE) of HIV-1 infection. Antiviral compounds protect cells from virus-induced death, thus maintaining metabolic activity.
Figure 3. Workflow for the MTT Cell Viability Assay.
Materials:
-
Susceptible T-cell line (e.g., MT-4, CEM-SS)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., IIIB)
-
This compound
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader with a 570 nm filter
Procedure:
-
Cell Plating and Infection: Seed MT-4 cells at a density of 2.5 x 10^4 cells per well in a 96-well plate in a volume of 50 µL.
-
Drug and Virus Addition: Add 25 µL of serially diluted this compound to the wells in triplicate. Immediately after, add 25 µL of HIV-1 virus stock at a concentration sufficient to cause significant cell death in 4-5 days. Include virus control (cells + virus, no drug) and cell control (cells only) wells. The final volume should be 100 µL.
-
Incubation: Incubate the plate for 4-5 days at 37°C with 5% CO2, or until significant cytopathic effect is observed in the virus control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by repeated pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell protection for each drug concentration using the formula: % Protection = 100 x [(Absorbance of treated, infected well) - (Absorbance of untreated, infected well)] / [(Absorbance of uninfected control well) - (Absorbance of untreated, infected well)]
-
Plot the percentage of protection against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the EC50 value.
-
Protocol 3: p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
HIV-1 p24 Antigen Capture ELISA kit (commercial kits are widely available)
-
Susceptible cell line (e.g., PBMCs, MT-4) and appropriate culture medium
-
HIV-1 virus stock
-
This compound
-
96-well cell culture plates
-
Microplate reader with a 450 nm filter
Procedure:
-
Cell Culture and Infection:
-
For PBMCs, isolate cells from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days. Plate the stimulated PBMCs at 2 x 10^5 cells per well.
-
For cell lines like MT-4, plate at 5 x 10^4 cells per well.
-
-
Drug Treatment: Add serially diluted this compound to the cells in triplicate.
-
Virus Infection: Infect the cells with a known amount of HIV-1 stock.
-
Incubation: Incubate the plates at 37°C with 5% CO2. The incubation time will vary depending on the cell type and virus strain (e.g., 7 days for PBMCs, with medium changes every 2-3 days).
-
Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Perform the p24 ELISA according to the manufacturer's instructions.[10][11][12] This typically involves adding the supernatant to wells coated with anti-p24 antibodies, followed by incubation with a detector antibody and a substrate for color development.
-
A standard curve is generated using recombinant p24 antigen provided in the kit.[6][10]
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the concentration of p24 in each supernatant sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control (no drug).
-
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the EC50 value using non-linear regression analysis.
-
Conclusion
The choice of assay for determining the EC50 of this compound depends on the specific research question, available resources, and desired throughput. The luciferase reporter assay is highly sensitive and suitable for high-throughput screening. The MTT assay provides a measure of the biological consequence of viral infection (cell death) and is cost-effective. The p24 ELISA directly quantifies viral protein production and is considered a gold standard for measuring HIV-1 replication. By following these detailed protocols, researchers can obtain reliable and reproducible EC50 values to advance the study and development of antiretroviral therapies.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. graphpad.com [graphpad.com]
- 4. youtube.com [youtube.com]
- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldengatebio.com [goldengatebio.com]
- 7. graphpad.com [graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. ablinc.com [ablinc.com]
Preclinical Evaluation of Abacavir Hydrochloride: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models utilized in the evaluation of Abacavir hydrochloride. Detailed protocols for key experiments are outlined to guide researchers in assessing the hypersensitivity reactions, hepatotoxicity, and potential cardiovascular risks associated with this antiretroviral agent.
Animal Models for Abacavir-Induced Hypersensitivity
The primary animal model for studying Abacavir-induced hypersensitivity involves the use of transgenic mice expressing the human leukocyte antigen (HLA)-B*57:01 allele, which is strongly associated with hypersensitivity reactions in humans.[1]
HLA-B*57:01 Transgenic Mouse Model
This model is instrumental in elucidating the T-cell mediated immune response to Abacavir. Upon administration, Abacavir binds to the HLA-B*57:01 molecule, altering its peptide-binding groove and leading to the presentation of novel self-peptides. This triggers the activation of CD8+ T-cells, initiating an inflammatory cascade that manifests as a hypersensitivity reaction.
Experimental Protocol: Induction and Assessment of Skin Hypersensitivity
-
Animal Model: HLA-B*57:01 transgenic mice.
-
Drug Administration: Administer this compound orally at a dose of 20 mg/body/day.[1]
-
Observation: Monitor the animals daily for signs of skin hypersensitivity, such as reddening of the auricle, which typically appears from day 5 of administration.[1]
-
Sample Collection: On days 0, 1, 3, 5, and 7, collect blood samples for serum biomarker analysis and tissue samples (auricular skin, liver, kidney, lung, spleen) for histopathological and immunohistochemical analysis.[1]
-
Biomarker Analysis: Measure serum levels of cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), C-X-C motif chemokine ligand 10 (CXCL10), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and C-C motif chemokine ligand 17 (CCL17).[1]
-
Histopathology: Process tissue samples for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration.
-
Immunohistochemistry: Perform immunohistochemical staining for CD8+ T-cells in tissue sections to confirm their infiltration.
Quantitative Data Summary
| Parameter | Day 5 | Day 7 | Reference |
| Body Weight | Significant Decrease | Continued Decrease | [1] |
| Auricle Reddening | Observed | Present | [1] |
| Serum TNF-α | Significantly Increased | - | [1] |
| Serum CXCL10 | Significantly Increased | - | [1] |
| Serum IFN-γ | Increased (not statistically significant) | - | [1] |
| Serum IL-6 | Increased (not statistically significant) | - | [1] |
| Serum CCL17 | Increased (not statistically significant) | - | [1] |
| Serum AST (U/L) | - | 193 ± 93.0 | [1] |
| Histopathology | Inflammatory cell infiltration in skin, liver, kidney, and lung | Worsened infiltration | [1] |
| CD8+ T-cell Infiltration | Present in affected tissues | Increased infiltration | [1] |
Signaling Pathway: Abacavir-Induced T-Cell Activation
Animal Model for Abacavir-Induced Liver Injury
To investigate Abacavir-induced hepatotoxicity, a model utilizing HLA-B*57:01 transgenic mice with an innate immune stimulant is employed. This model helps to understand the mechanisms of liver damage that can occur as part of a systemic hypersensitivity reaction.
Experimental Protocol: Induction of Liver Injury
-
Animal Model: HLA-B*57:01 transgenic mice.
-
Drug Administration: Provide this compound in the food at a concentration of 1% (w/w).
-
Immune Stimulation: Administer CpG oligodeoxynucleotides (CpG-ODN), a Toll-like receptor 9 agonist, via intraperitoneal injection to mimic an innate immune response.
-
Monitoring: Collect blood samples at regular intervals to measure plasma alanine aminotransferase (ALT) levels as a marker of liver injury.
-
Histopathology: At the end of the study, collect liver tissue for H&E staining to assess pathological changes, such as inflammatory cell infiltration and necrosis.
Quantitative Data Summary
| Treatment Group | Plasma ALT Levels (IU/L) | Liver Histopathology |
| Wild-type + Abacavir + CpG | Normal | No significant changes |
| HLA-B57:01 Tg + Abacavir | Normal | No significant changes |
| HLA-B57:01 Tg + CpG | Slightly Elevated | Mild inflammation |
| HLA-B*57:01 Tg + Abacavir + CpG | Markedly Elevated | Significant inflammatory cell infiltration and necrosis |
Experimental Workflow: Liver Injury Model
Animal Model for Abacavir-Induced Arterial Thrombosis
Concerns about a potential association between Abacavir and an increased risk of myocardial infarction have led to the development of a murine model to study its effects on arterial thrombosis.
Experimental Protocol: Ferric Chloride-Induced Arterial Thrombosis
-
Animal Model: Wild-type mice.
-
Drug Administration: Administer this compound at varying doses to establish a dose-response relationship.
-
Surgical Preparation: Surgically expose the carotid artery.
-
Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl₃) solution to the adventitial surface of the artery to induce endothelial injury and subsequent thrombus formation.
-
Thrombus Formation Monitoring: Monitor the time to occlusive thrombus formation using a flow probe or intravital microscopy.
-
Mechanism of Action Studies: To investigate the involvement of purinergic signaling, pre-treat a group of animals with a P2X7 receptor antagonist before Abacavir administration and thrombosis induction.
Quantitative Data Summary
| Treatment Group | Dose | Time to Occlusion (minutes) |
| Vehicle Control | - | > 15 |
| Abacavir | Low Dose | Moderately Decreased |
| Abacavir | High Dose | Significantly Decreased |
| Abacavir + P2X7 Antagonist | High Dose | Time to occlusion similar to vehicle control |
Signaling Pathway: Abacavir-Induced Thrombosis
These application notes and protocols provide a framework for the preclinical evaluation of this compound in relevant animal models. Researchers are encouraged to adapt and optimize these methodologies based on their specific research objectives and available resources. Careful adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
Techniques for Measuring Intracellular Carbovir Triphosphate Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbovir triphosphate (CBV-TP) is the pharmacologically active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) abacavir. Abacavir is a cornerstone of antiretroviral therapy for the treatment of HIV infection. Upon administration, abacavir is taken up by host cells and undergoes intracellular phosphorylation to its active triphosphate form. CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator upon incorporation into viral DNA, thereby halting viral replication.
The intracellular concentration of CBV-TP is a critical determinant of the antiretroviral activity of abacavir. Therefore, accurate and reliable measurement of intracellular CBV-TP levels is essential for a wide range of research and drug development applications, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the relationship between drug exposure and antiviral response.
-
Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on abacavir's intracellular metabolism.
-
Development of Novel Formulations and Dosing Regimens: To optimize drug delivery and maintain therapeutic concentrations.
-
Basic Research: To investigate the mechanisms of NRTI action and resistance.
This document provides detailed application notes and protocols for two primary techniques used to measure intracellular CBV-TP levels: Enzymatic Assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Signaling Pathway of Abacavir Intracellular Activation
The intracellular conversion of abacavir to its active form, carbovir triphosphate, is a multi-step enzymatic process. Understanding this pathway is crucial for interpreting intracellular drug level measurements.
Caption: Intracellular phosphorylation pathway of abacavir to carbovir triphosphate.
Experimental Protocols
Enzymatic Assay
Principle:
This method is an indirect measurement of CBV-TP based on its ability to inhibit the activity of HIV reverse transcriptase (RT). The assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a synthetic template-primer by recombinant HIV-1 RT. The presence of CBV-TP in the sample will compete with the natural dNTP (dGTP), leading to a reduction in the incorporation of the radiolabel. The amount of CBV-TP in the sample is determined by comparing the level of inhibition to a standard curve generated with known concentrations of CBV-TP.
Experimental Workflow:
Caption: Workflow for the enzymatic assay to measure intracellular CBV-TP.
Detailed Protocol:
-
Preparation of Cell Extracts:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cell pellet twice with phosphate-buffered saline (PBS).
-
Count the cells and resuspend in cold 60% methanol to a concentration of 1 x 107 cells/mL.
-
Vortex vigorously and incubate on ice for 30 minutes to lyse the cells.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing intracellular metabolites) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable assay buffer (e.g., Tris-HCl).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Poly(rC)-oligo(dG) template-primer
-
Recombinant HIV-1 RT
-
[³H]-dGTP
-
-
Prepare a standard curve using known concentrations of CBV-TP.
-
Add the reconstituted cell extract or CBV-TP standard to the reaction mixture.
-
Initiate the reaction by adding HIV-1 RT.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Detection and Quantification:
-
Stop the reaction by adding cold 5% trichloroacetic acid (TCA).
-
Spot an aliquot of the reaction mixture onto a DEAE filtermat.
-
Wash the filtermat extensively with 5% TCA and then with ethanol to remove unincorporated [³H]-dGTP.
-
Dry the filtermat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Construct a standard curve by plotting the percentage of inhibition versus the concentration of CBV-TP.
-
Determine the concentration of CBV-TP in the cell extracts from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle:
LC-MS/MS is a highly sensitive and specific analytical technique that allows for the direct quantification of CBV-TP. The method involves separating CBV-TP from other intracellular components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The high specificity of MS/MS is achieved by monitoring a specific precursor-to-product ion transition for CBV-TP.
Experimental Workflow:
Protocol for Assessing Abacavir Resistance in HIV Clinical Isolates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. The emergence of drug resistance is a significant challenge to the long-term efficacy of antiretroviral drugs. Monitoring for Abacavir resistance in clinical isolates is crucial for patient management and for the development of new therapeutic strategies. This document provides detailed protocols for assessing Abacavir resistance in HIV-1 clinical isolates using both genotypic and phenotypic assays.
Overview of Abacavir Resistance
Abacavir is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) and causes chain termination upon its incorporation into the viral DNA. Resistance to Abacavir is primarily associated with specific mutations in the pol gene, which encodes the RT enzyme. These mutations allow the enzyme to discriminate against the incorporation of CBV-TP, thereby reducing the drug's efficacy.
The primary mutations associated with Abacavir resistance include:
-
K65R: Confers intermediate resistance to Abacavir, tenofovir, didanosine, lamivudine, and emtricitabine.
-
L74V: Often selected by Abacavir and didanosine.
-
Y115F: Another mutation selected by Abacavir.
-
M184V: The most common NRTI resistance mutation, selected by lamivudine and emtricitabine, and also confers low-level resistance to Abacavir.[1]
Additionally, the presence of thymidine analogue mutations (TAMs), which are selected by zidovudine and stavudine, can also contribute to reduced susceptibility to Abacavir, particularly when present with the M184V mutation.[2][3]
Data Presentation: Quantitative Analysis of Abacavir Resistance
The following tables summarize quantitative data related to Abacavir resistance, providing a reference for interpreting experimental results.
Table 1: Key Reverse Transcriptase Mutations Associated with Abacavir Resistance
| Mutation | Associated Drug Selection | Impact on Abacavir Susceptibility |
| K65R | Abacavir, Tenofovir, Didanosine | Intermediate Resistance |
| L74V/I | Abacavir, Didanosine | Reduced Susceptibility |
| Y115F | Abacavir | Reduced Susceptibility |
| M184V | Lamivudine, Emtricitabine, Abacavir | Low-level Resistance[1] |
| TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | Zidovudine, Stavudine | Can contribute to reduced susceptibility, especially in combination with M184V. |
Table 2: Phenotypic Susceptibility (IC50 Fold Change) of HIV-1 Mutants to Abacavir
| RT Mutation(s) | Fold Change in IC50 vs. Wild-Type (Approximate) | Resistance Level |
| Wild-Type | 1.0 | Susceptible |
| M184V | 2 - 4[1] | Low |
| K65R | 2 - 3 | Low to Intermediate |
| L74V | 2 - 3 | Low to Intermediate |
| K65R + M184V | 3 - 5 | Intermediate |
| L74V + M184V | 4 - 7 | Intermediate |
| Multiple TAMs + M184V | > 5 | High |
Note: IC50 fold change values can vary depending on the specific assay and cell type used. Low-level resistance is generally defined as a 2.5- to 5.5-fold reduced susceptibility, while high-level resistance is >5.5-fold.[4]
Table 3: Prevalence of Key Abacavir-Associated Mutations in Treatment-Experienced Patients
| Mutation | Prevalence in Patients Failing Abacavir-Containing Regimens (without Zidovudine) | Prevalence in Patients Failing Abacavir-Containing Regimens (with Zidovudine) |
| K65R | ~10% | <1% |
| L74V/I | ~40% | ~2% |
| M184V (in the absence of lamivudine) | ~34% | N/A |
| M184V (in the presence of lamivudine) | ~69% | ~56% |
Data adapted from a retrospective analysis of multiple clinical trials.[5]
Experimental Protocols
Genotypic Resistance Assay
Genotypic assays identify resistance-associated mutations in the HIV-1 pol gene. This is the most common method for resistance testing in clinical practice.[6]
Workflow for Genotypic Analysis
Protocol: HIV-1 Reverse Transcriptase Genotyping
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes.
-
Separate plasma by centrifugation at 1,000-1,200 x g for 10-15 minutes at room temperature.
-
A minimum viral load of 500-1,000 copies/mL is generally required for successful amplification.[7]
-
Store plasma at -80°C until use.
-
-
Viral RNA Extraction:
-
Extract viral RNA from 0.5-1.0 mL of plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
Reverse Transcription and PCR (RT-PCR):
-
This step converts the viral RNA into cDNA and amplifies the pol gene region containing the reverse transcriptase. A one-step RT-PCR is commonly used.
-
Primer Design: Primers should target conserved regions of the HIV-1 pol gene to ensure amplification across different subtypes. An example of a primer pair for the first round of amplification is:
-
Forward Primer (e.g., located in the protease region)
-
Reverse Primer (e.g., located downstream of the RT coding region)
-
-
Reaction Mix (Example):
-
5-10 µL of extracted viral RNA
-
RT-PCR buffer
-
dNTPs
-
Forward and Reverse Primers
-
RT/Taq polymerase mix
-
Nuclease-free water to final volume
-
-
Thermocycling Conditions (Example):
-
Reverse Transcription: 50°C for 30-45 minutes
-
Initial Denaturation: 94°C for 2 minutes
-
35-40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-55°C for 30 seconds
-
Extension: 68-72°C for 1.5-2 minutes
-
-
Final Extension: 68-72°C for 10 minutes
-
-
-
Nested PCR:
-
Nested PCR increases the sensitivity and specificity of the amplification.
-
Use 1-2 µL of the first-round PCR product as a template.
-
Use a second set of primers that anneal internally to the first-round amplicon.
-
Thermocycling Conditions (Example):
-
Initial Denaturation: 94°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1-1.5 minutes
-
-
Final Extension: 72°C for 10 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
-
-
PCR Product Purification and Sequencing:
-
Purify the nested PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen) to remove primers and dNTPs.
-
Sequence the purified product using Sanger sequencing or next-generation sequencing (NGS) methods. For Sanger sequencing, use multiple sequencing primers (both forward and reverse) to cover the entire RT coding region.
-
-
Data Analysis:
-
Assemble the sequencing reads to obtain a consensus sequence of the RT gene.
-
Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid changes corresponding to known Abacavir resistance mutations (see Table 1).
-
Utilize online databases such as the Stanford University HIV Drug Resistance Database for interpretation of the mutational patterns.
-
Phenotypic Resistance Assay (Recombinant Virus Assay)
Phenotypic assays measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug. The Recombinant Virus Assay (RVA) is a common method that avoids the need to culture the patient's original virus.[8][9][10]
Workflow for Phenotypic Analysis (Recombinant Virus Assay)
Protocol: Recombinant Virus Assay for Abacavir Susceptibility
-
Amplification of Patient-Derived RT Gene:
-
Extract viral RNA from patient plasma and perform RT-PCR and nested PCR to amplify the RT coding region as described in the genotypic protocol (steps 3.1.1 - 3.1.4).
-
-
Preparation of RT-Deleted Proviral Vector:
-
A proviral HIV-1 clone in which the RT gene has been deleted is required (e.g., pHIVΔBstEII or a similar vector).[8] These vectors are often engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) to facilitate the measurement of viral replication.
-
-
Co-transfection and Generation of Recombinant Virus:
-
Co-transfect a suitable mammalian cell line (e.g., 293T or HeLa cells) with the purified patient-derived RT PCR product and the RT-deleted proviral vector using a standard transfection reagent (e.g., lipofectamine or calcium phosphate).
-
Inside the cells, homologous recombination occurs between the overlapping regions of the PCR product and the vector, resulting in a full-length, replication-competent proviral DNA containing the patient's RT sequence.
-
Culture the transfected cells for 48-72 hours to allow for the production of recombinant virus particles.
-
Harvest the cell culture supernatant containing the recombinant virus. Determine the virus titer (e.g., by p24 antigen ELISA or a tissue culture infectious dose 50 (TCID50) assay).
-
-
Drug Susceptibility Assay:
-
Seed a susceptible target cell line (e.g., MT-4, C8166, or U87.CD4.CXCR4.CCR5 cells) in a 96-well plate.
-
Prepare serial dilutions of Abacavir in culture medium. Also include a no-drug control.
-
Add the drug dilutions to the cells.
-
Infect the cells with a standardized amount of the recombinant virus stock. Also include a set of wells infected with a wild-type laboratory strain of HIV-1 as a reference.
-
Culture the infected cells for 3-7 days.
-
Measure viral replication in each well. The method will depend on the reporter gene used in the vector (e.g., measure luciferase activity, count GFP-positive cells by flow cytometry, or measure p24 antigen in the supernatant by ELISA).
-
-
Data Analysis:
-
For each virus (patient-derived and wild-type reference), plot the percentage of inhibition of viral replication against the log of the Abacavir concentration.
-
Use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50) for each virus.
-
Calculate the fold change in resistance for the patient's virus by dividing its IC50 by the IC50 of the wild-type reference virus.
-
Interpret the fold change according to established cut-offs (see Table 2).
-
Molecular Mechanism of Abacavir Resistance
The mechanism of Abacavir resistance at the molecular level provides a basis for understanding the results of genotypic and phenotypic assays.
Signaling Pathway Diagram: Molecular Mechanism of Abacavir Resistance
The amino acid substitutions in the RT enzyme caused by resistance mutations alter the three-dimensional structure of the dNTP binding pocket. This structural change leads to steric hindrance or altered electrostatic interactions that reduce the binding affinity of CBV-TP for the enzyme. Consequently, the mutant RT can more effectively discriminate between the natural substrate (dGTP) and the drug analogue (CBV-TP), leading to a lower rate of drug incorporation and continued viral DNA synthesis. This results in reduced susceptibility to Abacavir.
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M184V is associated with a low incidence of thymidine analogue mutations and low phenotypic resistance to zidovudine and stavudine | Publicación [silice.csic.es]
- 3. M184V is associated with a low incidence of thymidine analogue mutations and low phenotypic resistance to zidovudine and stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. penta-id.org [penta-id.org]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. Human immunodeficiency virus type 1 can use different tRNAs as primers for reverse transcription but selectively maintains a primer binding site complementary to tRNA(3Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination Studies of Abacavir Hydrochloride with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Abacavir hydrochloride in combination with other antiretroviral (ARV) agents. The document summarizes key drug interactions, presents available quantitative data, and offers detailed protocols for conducting in vitro combination studies to evaluate synergistic, additive, or antagonistic effects against the Human Immunodeficiency Virus (HIV).
Introduction to Abacavir and Combination Therapy
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action involves the intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP), which acts as a competitive inhibitor of HIV-1 reverse transcriptase and a chain terminator of viral DNA synthesis. The rationale for using Abacavir in combination with other ARVs is to enhance antiviral efficacy, reduce the required dosages to minimize toxicity, and to prevent or delay the emergence of drug-resistant viral strains. In vitro studies are crucial for identifying promising drug combinations and for understanding the nature of their interactions.
In Vitro Interactions of Abacavir with Other Antiretrovirals
In vitro studies have demonstrated that Abacavir exhibits synergistic or additive effects when combined with a variety of other antiretroviral drugs.
Synergistic Interactions
Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, has been reported for Abacavir in combination with the following agents:
-
Zidovudine (AZT): The combination of Abacavir and Zidovudine, another NRTI, has been shown to have synergistic activity against HIV-1 in vitro.[1]
-
Amprenavir (APV): When combined with the protease inhibitor Amprenavir, Abacavir exhibits a synergistic antiviral effect.[2]
-
Mycophenolic Acid (MPA): A profound synergistic anti-HIV activity has been observed when Abacavir is combined with Mycophenolic Acid, an inhibitor of inosine monophosphate dehydrogenase.[3][4] This synergy is attributed to the ability of MPA to deplete intracellular deoxyguanosine triphosphate (dGTP) pools, thereby enhancing the incorporation of Abacavir's active metabolite into the viral DNA.
Additive Interactions
An additive effect, where the combined effect is equal to the sum of the individual effects, has been noted for Abacavir in combination with several other NRTIs, including:
-
Didanosine (ddI)
-
Emtricitabine (FTC)
-
Lamivudine (3TC)
-
Stavudine (d4T)
-
Tenofovir (TDF)
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of Abacavir
The following tables summarize the in vitro antiviral activity and cytotoxicity of Abacavir as a single agent. While synergistic interactions have been reported, specific quantitative data such as IC50 values for the combinations and Combination Index (CI) values are not consistently available in the public domain.
| Table 1: In Vitro Anti-HIV-1 Activity of Abacavir | |
| Parameter | Value |
| IC50 (Wild-Type HIV-1 in MT-4 cells) | 4.0 µM[5] |
| IC50 (Clinical HIV-1 Isolates) | 0.26 µM[5] |
| IC50 (for nonresistant reference virus NL4-3) | 4.58 ± 2.03 μM[2] |
| Mean IC50 (Clinical HIV isolates) | 0.07 µg/mL[6] |
| Table 2: In Vitro Cytotoxicity of Abacavir | |
| Cell Line | CC50 Value |
| CEM cells | 160 µM[5] |
| CD4+ CEM cells | 140 µM[5] |
| Normal bone progenitor cells (BFU-E) | 110 µM[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro efficacy and interaction of Abacavir in combination with other antiretrovirals.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial agents.
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between Abacavir and another antiretroviral agent.
Materials:
-
Target cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs), MT-4, CEM)
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates
-
This compound and the second antiretroviral agent
-
96-well microtiter plates
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)
-
Reagents for assessing cell viability (e.g., MTT assay kit)
Procedure:
-
Drug Preparation: Prepare stock solutions of Abacavir and the second drug in an appropriate solvent (e.g., DMSO or cell culture medium). Create serial dilutions of each drug.
-
Plate Setup: In a 96-well plate, add serial dilutions of Abacavir along the x-axis and serial dilutions of the second drug along the y-axis. This creates a matrix of drug concentrations. Include wells with each drug alone and wells with no drugs as controls.
-
Cell Seeding and Infection: Add target cells at a predetermined density to each well. Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Assessment of Antiviral Activity: After incubation, measure the extent of viral replication in each well using a p24 antigen ELISA or another suitable method.
-
Data Analysis:
-
Determine the IC50 (the concentration of drug that inhibits viral replication by 50%) for each drug alone and for each combination.
-
Calculate the Combination Index (CI) using a suitable method, such as the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of each drug alone required to achieve x% inhibition, and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same level of inhibition.
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
HIV-1 p24 Antigen ELISA Protocol
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.[7][8][9][10]
Objective: To measure the concentration of HIV-1 p24 antigen in cell culture supernatants from the checkerboard assay.
Materials:
-
Commercial HIV-1 p24 Antigen ELISA kit (containing capture antibody-coated plates, detection antibody, enzyme conjugate, substrate, wash buffer, and stop solution)
-
Supernatants from the checkerboard assay
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants from each well of the checkerboard plate. If necessary, lyse the virus to release p24 antigen according to the kit manufacturer's instructions.
-
Assay Procedure: Follow the manufacturer's protocol for the p24 antigen ELISA kit. This typically involves the following steps:
-
Adding samples and standards to the antibody-coated wells.
-
Incubating to allow p24 antigen to bind to the capture antibody.
-
Washing the wells to remove unbound material.
-
Adding a biotinylated detection antibody that binds to the captured p24.
-
Incubating and washing.
-
Adding a streptavidin-enzyme conjugate that binds to the detection antibody.
-
Incubating and washing.
-
Adding a chromogenic substrate that develops color in proportion to the amount of bound enzyme.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the p24 standards. Use the standard curve to determine the concentration of p24 antigen in each experimental sample.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the drug combinations.[11][12][13]
Objective: To evaluate the cytotoxicity of the drug combinations on the host cells.
Materials:
-
Uninfected target cells
-
Abacavir and the second antiretroviral agent
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Plate Setup: Prepare a 96-well plate with the same drug concentrations as in the checkerboard assay, but without the addition of the virus.
-
Cell Seeding: Add uninfected target cells to each well.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Determine the CC50 (the concentration of drug that reduces cell viability by 50%) for each drug and combination.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular activation of Abacavir and its mechanism of action.
Caption: Workflow for in vitro synergy testing using a checkerboard assay.
Caption: Interpretation of Combination Index (CI) values.
References
- 1. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Abacavir and mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, have profound and synergistic anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The addition of mycophenolate mofetil to antiretroviral therapy including abacavir is associated with depletion of intracellular deoxyguanosine triphosphate and a decrease in plasma HIV-1 RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldengatebio.com [goldengatebio.com]
- 6. Safety and pharmacokinetics of abacavir (1592U89) following oral administration of escalating single doses in human immunodeficiency virus type 1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.hillgene.com [en.hillgene.com]
- 9. hanc.info [hanc.info]
- 10. h-h-c.com [h-h-c.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
Application Note: A Validated Stability-Indicating Assay Method for Abacavir Hydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Abacavir hydrochloride in bulk drug and pharmaceutical dosage forms. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, which may form under various stress conditions. Forced degradation studies were conducted according to the International Council for Harmonisation (ICH) guidelines, exposing Abacavir to acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2] The method was validated to be linear, accurate, precise, specific, and robust, proving its suitability for routine quality control and stability testing of this compound.[3] Abacavir was found to be susceptible to degradation under acidic and oxidative conditions.[4][5]
Analytical Method: RP-HPLC
A robust RP-HPLC method has been developed to effectively separate Abacavir from its potential degradation products and impurities.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the chromatographic separation.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Grace C18 (150 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Potassium dihydrogen phosphate buffer (10mM) : Acetonitrile (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 286 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 ± 2°C)[4] |
| Run Time | Approximately 10 minutes |
Reagents and Solution Preparation
-
Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂). High-purity water was used throughout.[4]
-
Buffer Preparation (10mM Potassium Dihydrogen Phosphate): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust pH if necessary with ortho-phosphoric acid.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.[6]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard solution. For tablet dosage form, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Abacavir to a 100 mL volumetric flask, add approximately 70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Forced Degradation (Stress) Studies Protocol
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[4] The drug was subjected to the stress conditions as recommended by ICH guidelines.[1]
Experimental Protocol
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the solution at 80°C for 2 hours.[7] Cool the solution to room temperature and neutralize with 1N NaOH. Dilute with diluent to a final concentration of approximately 30 µg/mL.[8]
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux the solution at 80°C for 2 hours.[7] Cool to room temperature and neutralize with 1N HCl. Dilute with diluent to a final concentration of approximately 30 µg/mL.[8]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[4][8] Dilute with diluent to a final concentration of approximately 30 µg/mL.
-
Thermal Degradation: Expose the solid drug powder in a hot air oven at 105°C for 10 days.[4] After exposure, weigh an appropriate amount of the powder, dissolve, and dilute with diluent to achieve a final concentration of approximately 30 µg/mL.
-
Photolytic Degradation: Expose the solid drug powder to UV light (200 W h/m²) and visible light (1.2 million lux hours) for an extended period.[4] After exposure, prepare a solution with a final concentration of approximately 30 µg/mL in diluent.
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the results of the forced degradation studies, indicating the conditions under which this compound degrades.
| Stress Condition | Parameters | % Degradation | Retention Time (min) of Major Degradation Product(s) |
| Acid Hydrolysis | 1N HCl, 80°C, 2 hr | ~15-20% | RRT 0.88[4] |
| Alkaline Hydrolysis | 1N NaOH, 80°C, 2 hr | No significant degradation | N/A |
| Oxidative Degradation | 3% H₂O₂, RT, 24 hr | ~10-15% | Multiple peaks observed |
| Thermal Degradation | 105°C, 10 days | No significant degradation | N/A |
| Photolytic Degradation | UV & Visible Light | No significant degradation | N/A |
Note: RRT = Relative Retention Time. The retention time of Abacavir was found to be approximately 4.5 minutes under the specified chromatographic conditions.[1]
Method Validation Summary
The developed analytical method was validated as per ICH Q2(R1) guidelines.[3]
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 10 - 35[1] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 99.76% - 100.07%[9] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 6.97 µg/mL[9] |
| Limit of Quantitation (LOQ) | 21.13 µg/mL[9] |
| Robustness | No significant changes with minor variations in flow rate, mobile phase composition, and wavelength.[1] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the degradation pathways of Abacavir.
Caption: Experimental workflow for the stability-indicating assay of Abacavir.
Caption: Degradation pathways of Abacavir under various stress conditions.
Conclusion
The developed and validated RP-HPLC method is simple, fast, accurate, and precise for the quantitative analysis of this compound.[10] The method effectively separates the parent drug from its degradation products formed during forced degradation studies, confirming its stability-indicating capability.[1][4] Significant degradation was observed under acidic and oxidative conditions, while the drug remained stable under alkaline, thermal, and photolytic stress.[11] This method is suitable for routine quality control analysis and for conducting stability studies of this compound in both bulk and formulated products.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIScPR Online Periodical Repository: Forced degradation study of abacavir sulfate under the frame of genotoxic impurity [nopr.niscpr.res.in]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. ijrpc.com [ijrpc.com]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. ijrpc.com [ijrpc.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols for Hollow-Fiber In Vitro Model in Abacavir Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a hollow-fiber in vitro model for the pharmacodynamic evaluation of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV). This advanced methodology allows for the simulation of human-like pharmacokinetic profiles in a controlled laboratory setting, offering valuable insights into drug efficacy, dose scheduling, and the emergence of resistance.
Introduction to the Hollow-Fiber In Vitro Model
The hollow-fiber in vitro model is a dynamic, two-compartment system that overcomes many limitations of traditional static cell culture assays.[1][2] It consists of a cartridge containing thousands of semi-permeable hollow fibers.[3] Cells are cultured in the extra-capillary space (ECS) surrounding the fibers, while culture medium is continuously circulated through the intra-capillary space (ICS) from a central reservoir.[1][3] This setup allows for:
-
High cell densities: Mimicking in vivo tissue environments.[4]
-
Continuous nutrient supply and waste removal: Maintaining long-term cell viability.
-
Simulation of drug pharmacokinetics: Computer-controlled pumps can be used to introduce and eliminate the drug from the central reservoir, simulating human plasma concentration-time profiles.[5]
-
Study of drug resistance: The long duration of experiments allows for the observation of the emergence of drug-resistant viral strains.[1]
This model is particularly advantageous for studying antiviral agents like Abacavir, as it provides a more realistic and clinically relevant assessment of drug performance compared to standard in vitro assays.[1][5]
Abacavir's Mechanism of Action
Abacavir is a carbocyclic synthetic nucleoside analogue that acts as a potent inhibitor of HIV-1 reverse transcriptase.[6][7] Its antiviral activity is dependent on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP).[6][8][9]
The key steps in Abacavir's mechanism of action are:
-
Cellular Uptake: Abacavir enters host cells.
-
Intracellular Phosphorylation: Cellular enzymes convert Abacavir into its active triphosphate form, CBV-TP.[6]
-
Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), for binding to the HIV-1 reverse transcriptase enzyme.[6]
-
Chain Termination: Incorporation of CBV-TP into the growing viral DNA chain results in the termination of DNA elongation because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[6]
This process effectively halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacodynamic studies of Abacavir in hollow-fiber in vitro models.
Table 1: In Vitro Efficacy of Abacavir against HIV-1
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC50 | 3.7 - 5.8 µM | - | HIV-1IIIB | [6] |
| EC50 | 0.07 - 1.0 µM | - | HIV-1BaL | [6] |
| EC50 | 0.26 ± 0.18 µM | - | Clinical Isolates (n=8) | [6] |
| EC50 | 4.0 µM | MT-4 | Wild-type HIV-1 | [8][9] |
| EC95 | ~4x EC50 | - | HIV-1 (MN) | [5][10] |
| CC50 | 160 µM | CEM | - | [8][9] |
| CC50 | 140 µM | CD4+ CEM | - | [8][9] |
| CC50 | 110 µM | Normal Bone Progenitor Cells (BFU-E) | - | [8][9] |
EC50: 50% effective concentration; EC95: 95% effective concentration; CC50: 50% cytotoxic concentration.
Table 2: Simulated Abacavir Dosing Regimens and Outcomes in a Hollow-Fiber Model
| Simulated Regimen | Daily Dose | AUC24 (mg·h/L) | Outcome | Reference |
| Continuous Infusion | 500 mg | 10.08 | Effective suppression of HIV-1 replication | [5][11] |
| Once Daily (q24h) | 500 mg | 10.08 | As effective as continuous infusion | [5][11] |
| Twice Daily (q12h) | 250 mg | 10.08 | No significant difference in suppressive effect compared to once-daily dosing | [10][11] |
| Twice Daily (q12h) | 300 mg | - | Efficacious for the majority of sensitive clinical isolates | [10] |
| Once Daily (q24h) | 600 mg | - | Suggested as a potential efficacious dosing regimen | [10] |
AUC24: Area under the concentration-time curve over 24 hours.
Experimental Protocols
This section outlines the detailed methodology for conducting pharmacodynamic studies of Abacavir using a hollow-fiber in vitro model.
Materials and Reagents
-
Hollow-fiber bioreactor cartridges (e.g., polysulfone fibers)[12]
-
Peristaltic pump
-
Central reservoir (e.g., 100 mL)[5]
-
Computer with software for pump control (e.g., ADAPT II)[11]
-
HIV-1 permissive cell line (e.g., CEM, H9, MT-4)
-
HIV-1 laboratory strain or clinical isolate (e.g., HIV-1MN, HIV-1IIIB)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
Abacavir stock solution
-
HIV-1 p24 antigen ELISA kit
-
Trypan blue solution
-
Standard laboratory equipment (laminar flow hood, incubator, centrifuge, etc.)
Experimental Workflow Diagram
Step-by-Step Protocol
Phase 1: System Preparation and Cell Inoculation
-
System Assembly: Assemble the hollow-fiber bioreactor system according to the manufacturer's instructions. This includes the hollow-fiber cartridge, central reservoir, tubing, and peristaltic pump.
-
Sterilization: Sterilize the entire system, typically by autoclaving or using ethylene oxide.
-
Priming: Prime the system by circulating sterile phosphate-buffered saline (PBS) followed by complete cell culture medium through the circuit to remove any residual sterilizing agents and to wet the fibers.
-
Cell Culture: Culture the chosen HIV-1 permissive cell line (e.g., CEM cells) in standard tissue culture flasks to obtain a sufficient number of cells for inoculation.
-
Cell Inoculation: Inoculate the extra-capillary space (ECS) of the hollow-fiber cartridge with uninfected cells at a high density (e.g., 107 to 108 cells).
-
Equilibration: Allow the cells to equilibrate in the system for 24-48 hours, with continuous circulation of fresh medium.
Phase 2: HIV-1 Infection
-
Infection: Infect the cells in the ECS with a known titer of HIV-1. The multiplicity of infection (MOI) should be optimized based on the cell line and virus strain.
-
Viral Spread: Allow the infection to establish and spread for a predetermined period (e.g., 24-72 hours) before initiating drug treatment. This can be monitored by taking small samples from the ECS and measuring p24 antigen levels.
Phase 3: Abacavir Treatment and Pharmacokinetic Simulation
-
Dosing Regimen Design: Based on human pharmacokinetic data, design the desired Abacavir concentration-time profiles to be simulated.[11] This may include continuous infusion, once-daily, or twice-daily dosing regimens.[5][10]
-
Pharmacokinetic Simulation: Use a computer-controlled pump system to administer Abacavir into the central reservoir and to dilute the drug with fresh medium to simulate the desired pharmacokinetic profile.[5]
-
For a continuous infusion , a constant concentration of Abacavir is maintained in the central reservoir.
-
For dynamic profiles (e.g., once or twice daily), the pump will be programmed to create peaks and troughs in drug concentration over time.[5]
-
-
Control Group: A parallel hollow-fiber unit should be run as a no-drug control.
Phase 4: Sampling and Monitoring
-
Regular Sampling: Collect samples daily from the ECS of both the treated and control units.
-
Viral Load Quantification: Measure the concentration of HIV-1 p24 antigen in the collected samples using an ELISA kit. This serves as the primary measure of antiviral efficacy.
-
Cell Viability: Assess cell viability using a method such as trypan blue exclusion to monitor any drug-related cytotoxicity.
-
Drug Concentration Monitoring: Collect samples from the central reservoir to confirm that the desired Abacavir concentrations are being achieved.
-
Resistance Monitoring: At the end of the experiment, or at various time points, viral RNA can be extracted from the ECS samples for genotypic analysis to detect the emergence of resistance-associated mutations (e.g., M184V).[8][9]
Phase 5: Data Analysis
-
Viral Growth Curves: Plot the p24 antigen concentration over time for both the treated and control groups to visualize the effect of Abacavir.
-
Pharmacodynamic Modeling: Correlate the Abacavir exposure (e.g., AUC24, Cmax) with the observed antiviral effect to determine key pharmacodynamic parameters.
-
Resistance Analysis: Analyze the genotypic data to identify any mutations associated with Abacavir resistance that may have been selected for during the experiment.
Conclusion
The hollow-fiber in vitro model provides a powerful platform for detailed pharmacodynamic investigations of Abacavir. By simulating human-like drug exposure profiles, this system can generate clinically relevant data on drug efficacy, optimal dosing strategies, and the potential for resistance development. These application notes and protocols offer a framework for researchers to effectively implement this technology in the preclinical evaluation of Abacavir and other antiretroviral agents.
References
- 1. fibercellsystems.com [fibercellsystems.com]
- 2. fibercellsystems.com [fibercellsystems.com]
- 3. fibercellsystems.com [fibercellsystems.com]
- 4. fibercellsystems.com [fibercellsystems.com]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Abacavir - Wikipedia [en.wikipedia.org]
- 8. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Pharmacodynamics of abacavir in an in vitro hollow-fiber model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Abacavir Hydrochloride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Abacavir hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Abacavir sulfate?
Abacavir sulfate, the commercially available salt form of Abacavir, is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, indicating high solubility and low permeability.[1] Its aqueous solubility is, however, significantly dependent on the pH of the medium. In distilled water at 25°C, the solubility is approximately 77 mg/mL.[2] However, in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.2, the solubility drops to approximately 1 mg/mL.[3]
Q2: Why is there a significant difference in Abacavir sulfate's solubility at different pH values?
The difference in solubility is attributed to the pKa of Abacavir, which is 5.1.[2] At pH values below its pKa, Abacavir, which is a weak base, will be predominantly in its ionized form, which is more soluble in aqueous solutions. Conversely, at pH values above the pKa, the un-ionized form predominates, leading to lower solubility.
Q3: My this compound/sulfate is not dissolving in my aqueous buffer. What could be the issue?
Several factors could be contributing to the dissolution problem:
-
pH of the solution: As detailed above, the pH of your aqueous buffer is critical. If the pH is near or above 7, you will encounter significantly lower solubility.
-
Temperature: Solubility is temperature-dependent. Ensure your dissolution is being attempted at the specified temperature for your protocol.
-
Salt form: While the user specified this compound, the most common and studied salt form is Abacavir sulfate. Ensure you are using the correct salt form for your intended experiment, as different salt forms can have different solubility profiles.
-
Purity of the compound: Impurities in the Abacavir salt could potentially affect its solubility.
Q4: What are the common strategies to enhance the aqueous solubility of Abacavir?
For a BCS Class 3 drug like Abacavir, the primary challenge is often permeability rather than solubility. However, in specific experimental contexts requiring higher concentrations in neutral pH buffers, several formulation strategies can be employed to overcome solubility limitations. These include:
-
pH adjustment: The most straightforward method is to lower the pH of the aqueous solution to below the pKa of 5.1.
-
Co-crystallization: Forming co-crystals of Abacavir with a suitable co-former can alter the crystal lattice and improve solubility.
-
Solid Dispersions: Dispersing Abacavir in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Liposomal Formulations: Encapsulating Abacavir within liposomes can improve its apparent solubility and provide a vehicle for its delivery in aqueous media.
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of Abacavir Sulfate at 37°C
| Solvent/Medium | pH | Solubility (mg/mL) |
| 0.1N HCl | 1.01 | 93.744[4] |
| Simulated Gastric Fluid (SGF) | ~1.2 | 163.017[4] |
| Distilled Water | 7.0 | 30.459[4] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~1.0[3] |
Table 2: Solubility of Abacavir Sulfate in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Distilled Water | 25 | ~77[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.15[3] |
Experimental Protocols
Protocol 1: General Method for Determining pH-Dependent Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of Abacavir sulfate at various pH values.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) using standard pharmacopeial recipes.
-
Sample Preparation: Add an excess amount of Abacavir sulfate to a known volume of each buffer in a sealed container (e.g., a glass vial). The solid should be in excess to ensure that a saturated solution is formed.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw a specific volume of the supernatant.
-
Filtration: Filter the supernatant through a suitable filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.
-
Quantification: Analyze the concentration of Abacavir in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in mg/mL for each pH value.
Protocol 2: General Method for Preparation of Abacavir Co-crystals by Solvent Evaporation
This protocol provides a general guideline for the preparation of Abacavir co-crystals.
-
Selection of Co-former: Choose a pharmaceutically acceptable co-former that has the potential to form hydrogen bonds with Abacavir.
-
Stoichiometric Mixture: Accurately weigh Abacavir sulfate and the selected co-former in a specific molar ratio (e.g., 1:1).
-
Dissolution: Dissolve the mixture in a suitable solvent or solvent system in which both components are soluble.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions.
-
Crystal Formation: As the solvent evaporates, co-crystals will form.
-
Isolation and Drying: Isolate the formed crystals by filtration and dry them under vacuum.
-
Characterization: Characterize the resulting solid form using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.
Protocol 3: General Method for Preparation of Abacavir Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance solubility.
-
Polymer Selection: Select a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both Abacavir sulfate and the polymer in a common volatile solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like HPLC, dissolution apparatus, XRPD, and DSC.
Protocol 4: General Method for Preparation of Abacavir-Loaded Liposomes by Thin-Film Hydration
This protocol details the preparation of liposomal formulations of Abacavir.
-
Lipid Mixture Preparation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) and Abacavir sulfate in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated Abacavir by methods such as dialysis or gel filtration.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Visualizations
Caption: Workflow for troubleshooting and selecting a solubility enhancement strategy for Abacavir.
Caption: Relationship between pH, pKa, and the aqueous solubility of Abacavir.
References
Minimizing matrix effects in bioanalytical assays for Abacavir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in bioanalytical assays for Abacavir.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they affect my Abacavir assay?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as Abacavir, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[2] In the analysis of Abacavir, phospholipids from plasma are a major cause of matrix effects, particularly in electrospray ionization (ESI) mass spectrometry.[3]
Q2: I'm observing poor reproducibility and accuracy in my Abacavir quantitation. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[4] The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement for Abacavir and/or its internal standard.[5] This variability can result in inconsistent analytical results. It is crucial to assess and minimize matrix effects during method development and validation.[3]
Q3: How can I determine if my Abacavir assay is suffering from matrix effects?
A: A common method is the post-column infusion experiment.[4] In this technique, a constant flow of a standard solution of Abacavir is introduced into the mass spectrometer after the analytical column.[4] A blank, extracted matrix sample is then injected onto the column.[4] Any dip or peak in the baseline signal at the retention time of Abacavir indicates ion suppression or enhancement, respectively.[4]
Q4: What is the best sample preparation technique to minimize matrix effects for Abacavir?
A: The choice of sample preparation technique is critical. While protein precipitation (PPT) is simple and fast, it is often insufficient for removing phospholipids and other interfering components, which can lead to significant matrix effects.[6][7] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[2][7] LLE offers a good balance of cleanliness and recovery for Abacavir.[6][8] SPE, particularly with mixed-mode or specific phospholipid removal sorbents, can provide the cleanest extracts, though it may require more extensive method development.[2][9]
Q5: My signal for Abacavir is being suppressed. What are some immediate troubleshooting steps I can take?
A: Here are a few steps to troubleshoot ion suppression:
-
Optimize Chromatography: Ensure that Abacavir is chromatographically separated from the regions of major ion suppression. Often, matrix components elute early in the chromatographic run. Adjusting the gradient or using a different stationary phase can help move the Abacavir peak to a cleaner region of the chromatogram.
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[1]
-
Check the Internal Standard: Ensure you are using an appropriate internal standard. A stable isotope-labeled (SIL) internal standard for Abacavir is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte, providing the best compensation.[10][11] If a SIL-IS is not available, a structural analog that elutes very close to Abacavir should be used.[10]
-
Review Sample Preparation: If using protein precipitation, consider switching to LLE or SPE for a cleaner sample extract.[6][9]
Q6: Can the metabolism of Abacavir introduce interferences in the bioanalytical assay?
A: Yes, metabolites can potentially interfere with the assay. Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase to form inactive carboxylate and glucuronide metabolites.[12] While these metabolites have different masses than Abacavir, they can still contribute to the overall matrix and potentially cause ion suppression if they co-elute with the parent drug. It is important that the chromatographic method separates Abacavir from its major metabolites.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes quantitative data from various studies on the bioanalysis of Abacavir, highlighting the impact of different sample preparation methods.
| Sample Preparation Method | Analyte Recovery (%) | LLOQ (ng/mL) | Key Findings & Considerations | Reference(s) |
| Protein Precipitation (PPT) | ~87.9% | 20 | Simple and fast, but may result in significant ion suppression due to insufficient removal of matrix components.[6] | [6] |
| Liquid-Liquid Extraction (LLE) | 86.8% | 29.8 | Provides a cleaner extract than PPT, with good recovery and reproducibility. A mixture of ethyl acetate and dichloromethane is an effective extraction solvent.[6][8] | [6][8] |
| Solid-Phase Extraction (SPE) | 59.32% | 100 | Can provide the cleanest extracts, but recovery may be lower and requires more method development.[13] | [13] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Abacavir in Human Plasma
This protocol is based on the method described by P. K. S. Sarma et al. (2010).[8]
Materials:
-
Human plasma samples
-
Abacavir standard solutions
-
Internal Standard (IS) solution (e.g., Granisetron)[8]
-
Ethyl acetate
-
Dichloromethane
-
Reconstitution solution (e.g., Acetonitrile:10 mM Ammonium Formate, pH 3.0 (70:30, v/v))[6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Vortex for 30 seconds.
-
Add 2.5 mL of an ethyl acetate and dichloromethane mixture (90:10, v/v).[8]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the reconstitution solution.[6]
-
Vortex for 30 seconds.
-
Inject an aliquot into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol for Abacavir in Human Plasma
This is a general protocol for protein precipitation.
Materials:
-
Human plasma samples
-
Abacavir standard solutions
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A general workflow for the bioanalysis of Abacavir, showcasing different sample preparation options.
Caption: A decision tree for troubleshooting matrix effects in Abacavir bioanalytical assays.
Caption: The primary metabolic pathways of Abacavir in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Determination of abacavir in human plasma by high-performance liquid chromatography with ultraviolet detection and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying, evaluating, and controlling bioanalytical risks resulting from nonuniform matrix ion suppression/enhancement and nonlinear liquid chromatography-mass spectrometry assay response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies to reduce variability in Abacavir hydrochloride cell-based experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce variability in Abacavir hydrochloride cell-based experiments.
Troubleshooting Guide
High variability in cell-based assays can obscure the true effects of this compound, leading to inconclusive or misleading results. This guide addresses common issues and provides actionable solutions.
Issue 1: Inconsistent Cell Health and Viability
Variable cell health is a primary source of experimental noise.
| Symptom | Potential Cause | Recommended Action |
| High background signal in cytotoxicity assays | High rate of spontaneous cell death in primary cells.[1] | Use a cell line with a lower metabolic rate or establish a baseline for spontaneous death to normalize results.[1] |
| Changes in cell morphology (e.g., blebbing, granularity) | Stress from handling, approaching plateau phase of growth.[2] | Handle cells gently, avoid jostling flasks, and add Abacavir during the log growth phase when cells appear normal.[2] |
| Poor cell attachment and uneven growth | Over-trypsinization of adherent cells; moving plates too soon after seeding.[2][3] | Minimize trypsin exposure time and allow cells to adhere slightly before moving them to the incubator.[2] |
| "Edge effects" in multi-well plates | Increased evaporation in outer wells leading to changes in media concentration.[2][4][5] | Use plates with low-evaporation design, fill outer wells with sterile media or PBS, and use breathable sealing films.[2][4] |
Issue 2: Variability in Assay Performance
Inconsistent assay execution can lead to significant data scatter.
| Symptom | Potential Cause | Recommended Action |
| High intra- and inter-assay variability | Subtle factors like media composition, gas exchange, and pipetting errors.[3][5] | Standardize all reagents and protocols, including media preparation and cell seeding. Use calibrated pipettes and consistent technique.[3][4][5] |
| Inconsistent results in long-term cultures | Evaporation changing the concentration of media components and salts.[2] | For cultures longer than a few days, use a hydration chamber that allows for CO2 permeation while minimizing evaporation.[2] |
| Variable color/fluorescence/luminescence development | Uneven temperature gradients within the plate during incubation.[2] | For short incubations (~10 minutes), consider room temperature to avoid moving plates in and out of a 37°C incubator. For longer incubations, ensure uniform heating.[2] |
Issue 3: Challenges Specific to Abacavir Experiments
Abacavir's mechanism of action introduces unique experimental considerations.
| Symptom | Potential Cause | Recommended Action |
| No detectable T-cell response in HLA-B*57:01 positive cells | Insufficient in vitro stimulation time. | Culture peripheral blood mononuclear cells (PBMCs) with Abacavir for at least 13-14 days to detect a reproducible T-cell response.[6][7] |
| High false-positive rate in hypersensitivity screening | Non-specific symptoms or clinician error in diagnosis.[8][9] | Confirm clinically suspected hypersensitivity reactions with immunologically-based tests like skin patch testing where feasible in a research setting.[9][10] |
| Inconsistent antiviral efficacy results | Influence of serum proteins or inappropriate drug concentration. | While Abacavir's activity is minimally affected by serum proteins, ensure the concentration used is appropriate (e.g., four times the EC50) to achieve significant viral inhibition.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Abacavir-induced hypersensitivity, and how does it affect cell-based assay design?
A1: Abacavir hypersensitivity is strongly associated with the HLA-B57:01 allele.[12][13] Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 protein, altering its shape and the repertoire of self-peptides it presents to CD8+ T-cells.[9] This leads to the activation of T-cells that recognize these novel self-peptide complexes, triggering an immune response.[9] For cell-based assays investigating this phenomenon, it is crucial to use cells expressing the HLA-B*57:01 allele.
Q2: What are the key considerations when choosing a cell line for Abacavir experiments?
A2: The choice of cell line is critical. For hypersensitivity studies, the cell line must express the HLA-B*57:01 allele.[14] For antiviral activity assays, human T-lymphoblastoid cell lines like CEM or MT-2 infected with HIV-1 are commonly used.[11] It's essential to confirm that your chosen cell line expresses the target at measurable levels.[3] Be aware that metabolic and apoptotic rates can differ significantly between continuous cell lines and primary cells, which can affect cytotoxicity and viability measurements.[1][3]
Q3: How can I standardize my cell culture conditions to reduce variability?
A3: Standardization is key to reproducible results. Always use fresh, suitable culture media and supplements from a consistent source, and keep a detailed record of lot numbers.[3] Regularly monitor and maintain incubator temperature and CO2 levels.[3] Avoid over-confluency and do not passage cells for extended periods to prevent genetic and phenotypic drift.[3] Standardize cell seeding density and media preparation across all experiments and technicians.[4]
Q4: What are the best practices for handling cells to maintain their health and ensure consistent assay performance?
A4: Gentle handling is crucial as cells are delicate.[3] When pipetting, do so gently. For adherent cell lines, avoid over-trypsinization.[3] It is also important to perform a viability count alongside the overall cell count before seeding cells for an experiment to ensure you are starting with a healthy population.[3]
Q5: What controls should be included in Abacavir cell-based assays?
A5: Including relevant controls is essential for data interpretation.
-
Negative Control: Cells not treated with Abacavir to establish a baseline.
-
Positive Control: For hypersensitivity assays, cells expressing HLA-B*57:01 treated with Abacavir. For antiviral assays, a known antiviral agent can be used.
-
Vehicle Control: Cells treated with the same solvent used to dissolve Abacavir to account for any effects of the vehicle.
-
Cell Viability Control: To ensure that the observed effects are not due to general cytotoxicity, especially when not the primary endpoint.[15]
Experimental Protocols and Visualizations
General Experimental Workflow for Assessing Abacavir Hypersensitivity in vitro
This workflow outlines the key steps for inducing and detecting an Abacavir-specific T-cell response from peripheral blood mononuclear cells (PBMCs) of an HLA-B*57:01 positive donor.
Caption: Workflow for in vitro induction and detection of Abacavir-reactive T-cells.
Signaling Pathway of Abacavir-Induced T-Cell Activation
This diagram illustrates the proposed mechanism by which Abacavir triggers a T-cell response in HLA-B*57:01 positive individuals.
Caption: Abacavir alters self-peptide presentation by HLA-B*57:01, leading to T-cell activation.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. marinbio.com [marinbio.com]
- 3. biocompare.com [biocompare.com]
- 4. thomassci.com [thomassci.com]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care | PLOS One [journals.plos.org]
- 13. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Synthesis of Abacavir Hydrochloride
Welcome to the technical support center for the synthesis of Abacavir hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access frequently asked questions, and find detailed experimental protocols to improve the yield and purity of this compound.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield in the Final Hydrolysis Step
-
Question: We are experiencing significantly lower than expected yields (under 60%) during the final hydrolysis of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide to Abacavir. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in the hydrolysis step can stem from several factors, primarily related to reaction conditions. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The hydrolysis may not be running to completion.
-
Solution: Increase the reaction time and/or temperature. Refluxing for at least one hour is a common practice.[1] Consider increasing the molar excess of the base to ensure complete deprotection.
-
-
Suboptimal Base: The choice and concentration of the base are critical.
-
Product Degradation: Harsh acidic conditions can lead to the degradation of the final product.
-
Solution: Basic hydrolysis conditions are generally more efficient and lead to fewer impurities compared to acidic methods.[1] If using acidic conditions, carefully control the temperature and reaction time, as prolonged exposure can reduce the yield.
-
-
Inefficient Extraction and Purification: Significant product loss can occur during workup and purification.
-
Solution: After hydrolysis, neutralization to a pH of 7.0-7.5 is crucial before extraction.[1] The choice of crystallization solvent also impacts the isolated yield. Ethyl acetate, acetone, and acetonitrile have been used, with varying reported yields.[1] Experiment with different solvents to find the optimal one for your specific setup.
-
-
Issue 2: Presence of Trans-Abacavir Impurity
-
Question: Our final product is contaminated with the trans-Abacavir diastereomer. How can we minimize the formation of this impurity?
-
Answer: The presence of the trans-Abacavir impurity indicates a lack of stereocontrol in the synthetic route. The key to controlling this is in the early stages of the synthesis, particularly during the introduction of the cyclopentene ring.
-
Cause: The formation of the cis-isomer is thermodynamically and kinetically favored in several synthetic approaches. However, suboptimal reaction conditions can lead to the formation of the undesired trans-isomer.
-
Solution: Careful selection of the synthetic route and precise control of reaction conditions are paramount. For instance, in syntheses involving a π-allylpalladium mediated reaction, the choice of ligands and reaction temperature can significantly influence the stereoselectivity. An enantiopure β-lactam has been used to achieve high regio- and stereoselectivity in forming the desired cis-1,4-substituted cyclopentenoid intermediate.
-
Issue 3: Difficulty in Removing the Amino-Protecting Group
-
Question: We are struggling with the removal of the amino-protecting group, leading to a significant amount of unreacted starting material in our final product. What are the recommended procedures?
-
Answer: The efficient removal of the amino-protecting group is a critical step. Both acidic and basic conditions have been reported, with basic hydrolysis being presented as a more efficient industrial process.
-
Acidic Conditions: While feasible, acidic deprotection can be slow and require harsh conditions. For example, stirring with 1N hydrochloric acid for two days at room temperature has been reported.[1] This long reaction time and the use of a corrosive acid are significant disadvantages.[1]
-
Basic Conditions: A more efficient method involves hydrolysis with an inorganic base in a mixture of an alcohol and water.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the chosen synthetic route and optimization of each step. However, well-optimized processes report high yields for individual steps. For instance, the final basic hydrolysis step can achieve yields of up to 90%.[1] A multi-step synthesis with an overall yield of around 20% from a readily available starting material has been described.
Q2: What are the most common impurities found in this compound synthesis?
A2: Besides the trans-Abacavir diastereomer, other common impurities can include:
-
Descyclopropyl Abacavir: Lacking the cyclopropyl group.
-
Abacavir Chloro Derivative: An intermediate where the chlorine atom has not been substituted by the cyclopropylamine.
-
Unreacted starting materials and intermediates from previous steps. Careful monitoring of the reaction progress by techniques like HPLC is essential to minimize these impurities.
Q3: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reaction and assessing the purity of the final this compound product. It can effectively separate Abacavir from its starting materials, intermediates, and various impurities.
Data Presentation
Table 1: Comparison of Reported Yields for the Final Hydrolysis Step under Different Conditions
| Starting Material | Reagents and Solvents | Reaction Conditions | Yield of Abacavir | Reference |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | 10% NaOH, Isopropanol | Reflux, 1h | 77% | [1] |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | 10% NaOH, Isopropanol, followed by crystallization from Ethyl Acetate | Reflux, 1h | 90% | [1] |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | 10% NaOH, Isopropanol, followed by crystallization from Acetone | Reflux, 1h | 88% | [1] |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | 10% NaOH, Isopropanol, followed by crystallization from Acetonitrile | Reflux, 1h | 43% | [1] |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | 1N HCl | Room Temperature, 2 days | Not specified | [1] |
Experimental Protocols
Protocol 1: Basic Hydrolysis of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide to Abacavir
This protocol is based on a high-yield procedure described in the literature.[1]
Materials:
-
N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide
-
Isopropanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
17% Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol).
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the resulting solution to 20-25 °C.
-
Wash the solution several times with a 25% solution of NaOH (10 ml).
-
Neutralize the wet organic layer to a pH of 7.0-7.5 with 17% hydrochloric acid.
-
Concentrate the neutralized organic layer to dryness under vacuum using a rotary evaporator.
-
Crystallize the residue from ethyl acetate (150 ml) to afford Abacavir.
-
Filter the solid, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Visualizations
Caption: High-level workflow for the synthesis of Abacavir via basic hydrolysis.
Caption: Troubleshooting logic for addressing low yield in the hydrolysis step.
References
Technical Support Center: Refinement of Dosing Regimens for Consistent Exposure in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing regimens to achieve consistent drug exposure in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variable drug exposure in animal models?
A1: Variability in drug exposure can stem from several factors, which can be broadly categorized as drug-related, animal-related, and procedural.[1][2][3] Key contributors include:
-
Physicochemical properties of the drug: Low solubility and pH-dependent solubility are major factors associated with high pharmacokinetic variability.[1][2]
-
Animal physiology: Factors such as gender, age, weight, genetics, and hormonal status can influence drug absorption, metabolism, and elimination.[3][4] The gastrointestinal environment, including pH, transit time, and bacterial flora, also plays a significant role.[3][5][6]
-
Circadian rhythms: The time of day of drug administration can significantly impact drug metabolism and detoxification due to the circadian control of metabolic enzymes and transporters in the liver, intestine, and kidneys.[7][8][9][10][11]
-
Route of administration: The chosen route (e.g., oral, intravenous, subcutaneous) inherently influences the rate and extent of drug absorption, with oral administration generally showing higher variability.[1][2]
-
Dosing procedure: Improper technique, especially in methods like oral gavage, can lead to inaccurate dosing and stress, which can alter physiological responses.[12][13][14]
-
Vehicle selection: The vehicle used to dissolve or suspend a drug can affect its solubility, stability, and absorption, thereby influencing exposure.[15][16][17][18][19]
Q2: How does the choice of administration route impact exposure consistency?
A2: The route of administration is a critical determinant of exposure consistency.
-
Intravenous (IV) administration provides the most consistent exposure as it delivers the drug directly into the systemic circulation, bypassing absorption barriers. It is considered the route with the lowest variability.
-
Oral (PO) administration , particularly via gavage, is convenient but often associated with the highest variability.[1][2] This is due to the multitude of factors influencing oral absorption, such as gastric emptying time, intestinal motility, food effects, and first-pass metabolism.[20][21][22]
-
Subcutaneous (SC) and Intramuscular (IM) injections offer intermediate consistency. Variability can arise from differences in local blood flow, tissue binding, and potential drug precipitation at the injection site.
Q3: What is the importance of vehicle selection and what are the key considerations?
A3: Vehicle selection is crucial for accurate and reproducible dosing. An inappropriate vehicle can lead to poor drug solubility, precipitation, and altered absorption, all of which contribute to inconsistent exposure.[15] Key considerations include:
-
Solubility and Stability: The vehicle must be able to dissolve or uniformly suspend the test compound at the desired concentration and maintain its stability.
-
Biocompatibility: The vehicle should be non-toxic and well-tolerated by the animal species at the intended volume and frequency of administration to avoid confounding vehicle-related effects.[15][16][18]
-
Route of Administration: The vehicle must be suitable for the chosen route. For instance, intravenous formulations must be sterile and free of particulates.[15]
-
Potential for Drug Interaction: The vehicle should not interact with the drug in a way that alters its pharmacokinetic profile.
Q4: How can I refine my oral gavage technique to improve consistency and animal welfare?
A4: Refining oral gavage technique is essential for both data quality and animal welfare.[12][13][23][24]
-
Proper Training and Handling: Ensure personnel are well-trained in proper restraint and gavage techniques to minimize stress and prevent injury.[25] Gentle handling and habituation can reduce the animal's stress response.[25]
-
Appropriate Equipment: Use a gavage needle (cannula) of the correct size and type for the animal. Flexible or soft-tipped needles can reduce the risk of esophageal or stomach injury.
-
"Sugar Coating" the Needle: Pre-coating the gavage needle with sucrose can pacify the animal, reduce stress-related reactions, and decrease the time to passage.[14]
-
Volume and Formulation: Use the minimum necessary volume and ensure the formulation is at room or body temperature.[26][27]
-
Alternatives to Gavage: For some compounds, voluntary oral administration by mixing the drug with a palatable food item can be a less stressful alternative, though this may introduce variability in the exact dose consumed.[24] A refined method using a micropipette to deliver small, precise volumes into the animal's mouth has also been shown to be effective and less stressful.[23][24]
Troubleshooting Guides
Problem: High inter-animal variability in plasma drug concentrations following oral dosing.
| Possible Cause | Troubleshooting Steps |
| Poor drug solubility | 1. Re-evaluate the formulation: Consider using a different vehicle, adding solubilizing agents (e.g., surfactants, cyclodextrins), or creating a micronized suspension to improve dissolution. 2. Perform in vitro dissolution testing: Compare different formulations to select one with optimal release characteristics. |
| Food effects | 1. Standardize feeding schedule: Ensure all animals are fasted for a consistent period before dosing, or that food is consistently available, depending on the study design. 2. Investigate food-drug interactions: Conduct a pilot study to assess the effect of food on the drug's absorption.[21] |
| Inconsistent gavage technique | 1. Retrain personnel: Review and standardize the oral gavage procedure among all technicians. 2. Confirm correct placement: Use methods to ensure the gavage tube is correctly placed in the esophagus and not the trachea. 3. Consider alternative refined methods: Explore less stressful techniques like micropipette-guided administration.[23][24] |
| Physiological differences between animals | 1. Use a crossover study design: If feasible, have each animal serve as its own control to reduce inter-animal variability.[3] 2. Group animals by weight and age: Ensure a narrow range of body weights and ages within each experimental group. |
| Circadian rhythm effects | 1. Standardize time of dosing: Administer the drug at the same time each day to minimize variability due to circadian fluctuations in drug metabolism.[7][9][10] |
Problem: Lower than expected drug exposure.
| Possible Cause | Troubleshooting Steps |
| Incomplete drug dissolution or absorption | 1. Analyze the dosing formulation: Verify the concentration and homogeneity of the drug in the vehicle before administration. 2. Improve solubility: As above, consider formulation changes to enhance solubility and absorption. |
| High first-pass metabolism | 1. Consider a different route of administration: If extensive first-pass metabolism in the gut wall or liver is suspected, an alternative route such as subcutaneous or intravenous injection may be necessary to achieve adequate systemic exposure. |
| Rapid elimination | 1. Increase dosing frequency: If the drug has a short half-life, more frequent dosing or a continuous infusion may be required to maintain target exposure levels.[28] |
| Issues with dosing procedure | 1. Verify dose volume: Double-check dose calculations and the accuracy of syringes or pipettes. 2. Observe for leakage or spitting (oral dosing): Ensure the full dose is administered and retained by the animal. |
Data Presentation
Table 1: Recommended Maximum Injection/Administration Volumes for Rodents
| Route | Mouse (25-30g) | Rat (250-300g) |
| Oral (PO), Gavage | 10 ml/kg (0.25-0.3 ml) | 5-10 ml/kg (1.25-3 ml) |
| Intravenous (IV), Bolus | 5 ml/kg (~0.125 ml) | 5 ml/kg (~1.25 ml) |
| Intravenous (IV), Infusion | 2-4 ml/kg/hr | 2-4 ml/kg/hr |
| Subcutaneous (SC) | 2-3 ml | 5-10 ml |
| Intraperitoneal (IP) | 2-3 ml | 10-20 ml |
| Intramuscular (IM) | ≤50 µl/site | Not specified |
Source: Adapted from various institutional animal care and use committee (IACUC) guidelines.[27][29][30] Volumes should be kept to the minimum required. For irritating substances, smaller volumes are recommended.
Table 2: Factors Contributing to Pharmacokinetic Variability
| Factor Category | Specific Factor | Associated with High Variability |
| Physicochemical | Solubility | Low solubility[1][2] |
| pH-dependent solubility | High pH-dependence[1][2] | |
| Biopharmaceutics Classification System (BCS) | Class II and IV compounds[1][2] | |
| Study Design | Route of Administration | Oral > Subcutaneous/Intraperitoneal > Intravenous[1][2] |
| Dose | High administered dose[1][2] | |
| Physiological | Bioavailability | Low bioavailability[1] |
| Gastrointestinal Factors | Variable gastric pH and transit time[2] | |
| Species | Dogs can show higher variability than rodents or monkeys[2] |
Experimental Protocols
Protocol 1: Refined Oral Gavage in Mice
-
Preparation:
-
Accurately weigh each mouse and calculate the individual dose volume.
-
Prepare the dosing formulation, ensuring it is homogeneous and at room temperature.
-
Select a 20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needle.[14]
-
Prepare a 10% sucrose solution. Dip the tip of the gavage needle into the sucrose solution immediately before the procedure.[14]
-
-
Restraint:
-
Gently restrain the mouse by scruffing the loose skin over the neck and back with the non-dominant hand. The mouse's body should be supported, and its head held still.
-
-
Gavage Administration:
-
Position the mouse in a vertical orientation.
-
Gently introduce the pre-coated gavage needle into the side of the mouth.
-
Allow the mouse to swallow the ball tip, then advance the needle along the upper palate into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the correct position (approximately at the level of the last rib), dispense the formulation smoothly and steadily.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Procedure:
-
Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Preparation:
-
Calculate the required dose volume. The maximum bolus injection volume is typically 5 ml/kg.[30]
-
Prepare the sterile formulation. Ensure it is free of air bubbles.
-
Use a small gauge needle (e.g., 27-30G) attached to a tuberculin or insulin syringe.
-
Warm the mouse's tail using a heat lamp or warm water compress to dilate the lateral tail veins.
-
-
Restraint:
-
Place the mouse in a suitable restraint device that allows access to the tail.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Swab the injection site with 70% ethanol.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
-
Post-Procedure:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Workflow for developing and refining a dosing regimen.
Caption: Key factors contributing to inconsistent drug exposure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of the circadian timing system on drug metabolism and detoxification: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The role of circadian timing system on drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circadian rhythms can influence drugs’ effectiveness | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. awrn.co.uk [awrn.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of commonly used vehicles on canine hematology and clinical chemistry values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gadconsulting.com [gadconsulting.com]
- 20. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 21. uomus.edu.iq [uomus.edu.iq]
- 22. A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Refining drug administration in a murine model of acute infection with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 25. cea.unizar.es [cea.unizar.es]
- 26. ntnu.edu [ntnu.edu]
- 27. research.sdsu.edu [research.sdsu.edu]
- 28. The Impact of Dosing Interval in a Novel Tandem Oral Dosing Strategy: Enhancing the Exposure of Low Solubility Drug Candidates in a Preclinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 30. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validation & Comparative
Cross-Validation of Analytical Methods for Abacavir Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two widely used analytical methods for the quantification of Abacavir hydrochloride in pharmaceutical formulations: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. The objective is to offer a comparative analysis of their performance based on key validation parameters, supported by detailed experimental protocols.
Comparative Analysis of Method Performance
The selection of an analytical method is critical in drug development and quality control, directly impacting the reliability of concentration measurements. Below is a summary of the performance characteristics of RP-HPLC and UV-Spectrophotometric methods for this compound analysis, based on published data.
| Validation Parameter | RP-HPLC Method | UV-Spectrophotometric Method 1 | UV-Spectrophotometric Method 2 |
| Linearity Range | 10 - 35 µg/mL[1] | 0 - 10 µg/mL[2] | 2 - 16 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9989[2] | 0.999[3] |
| Limit of Detection (LOD) | 0.66 µg/mL[1] | Not Reported | 0.1281 µg/mL[3] |
| Limit of Quantitation (LOQ) | 2.01 µg/mL[1] | Not Reported | 0.3843 µg/mL[3] |
| Accuracy (% Recovery) | 99.95% - 99.96%[4] | Not Reported | 99.61% - 99.92%[3] |
| Precision (%RSD) | < 2%[5] | Within acceptable limits[2] | < 2%[3] |
| Wavelength (λmax) | 286 nm[1] | 286 nm[2] | 296 nm[3] |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This method is designed to separate Abacavir from its degradation products, making it suitable for stability studies.
Chromatographic Conditions:
-
Instrument: Jasco HPLC system[1]
-
Column: Grace C18 (150 x 4.6 mm i.d.)[1]
-
Mobile Phase: Potassium dihydrogen phosphate buffer: Acetonitrile (70:30, v/v)[1]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 286 nm[1]
-
Retention Time: Approximately 4.507 min[1]
Standard Solution Preparation:
-
A stock solution of Abacavir is prepared by dissolving 10 mg of the drug in 10 mL of methanol to achieve a concentration of 1000 µg/mL.[1]
-
This stock solution is further diluted with the mobile phase to obtain a final concentration of 100 µg/mL.[1]
Sample Preparation (Tablets):
-
Twenty tablets are weighed and finely powdered.
-
A quantity of powder equivalent to 10 mg of Abacavir is transferred to a 100 mL volumetric flask containing approximately 60 mL of methanol.[1]
-
The mixture is ultrasonicated for 15 minutes and then filtered through Whatman paper No. 41.[1]
-
The volume is made up to the mark with the mobile phase.[1]
-
A 3 mL aliquot of this solution is further diluted to 10 mL with methanol to get a final concentration of 30 µg/mL.[1]
UV-Spectrophotometric Method
This method provides a simpler and more rapid approach for the quantification of Abacavir.
Instrumentation:
-
Instrument: UV-Visible Spectrophotometer (e.g., SHIMADZU model UV-1800)[3]
Method 1 Protocol:
Standard Solution Preparation (Method 1):
-
A stock solution of 1000 µg/mL is prepared by dissolving 10 mg of Abacavir in 10 mL of methanol.[2]
-
This is serially diluted with methanol to prepare working standards.[2]
Method 2 Protocol:
Standard Solution Preparation (Method 2):
-
A stock solution of 100 mg of Abacavir in 100 mL of 0.1 N HCl is prepared.[3]
-
This solution is further diluted to create working standards within the linearity range.[3]
Sample Preparation (Tablets): The general procedure involves weighing and powdering 20 tablets. A portion of the powder equivalent to a specific amount of Abacavir is dissolved in the chosen solvent, filtered, and diluted to a concentration within the calibration range.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical flow of a cross-validation study.
Caption: General workflow for analytical method validation.
Caption: Logical flow of a cross-validation study.
References
Comparative In Vitro Efficacy of Abacavir Hydrochloride and Tenofovir Against HIV
A Head-to-Head Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two widely used nucleoside reverse transcriptase inhibitors (NRTIs), Abacavir hydrochloride and Tenofovir, for the treatment of Human Immunodeficiency Virus (HIV). The following sections detail their mechanisms of action, comparative antiviral efficacy, and cytotoxicity profiles based on available experimental data. This information is intended to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat HIV.
Mechanism of Action: Targeting HIV Reverse Transcriptase
Both Abacavir and Tenofovir are prodrugs that, once intracellularly phosphorylated to their active triphosphate forms, act as competitive inhibitors of HIV reverse transcriptase (RT), a critical enzyme for the viral replication cycle. By incorporating into the growing viral DNA chain, they cause premature chain termination, thus halting viral replication.
Abacavir , a carbocyclic synthetic nucleoside analog of deoxyguanosine, is converted to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into viral DNA. The absence of a 3'-hydroxyl group on the incorporated CBV-TP prevents the formation of the 5' to 3' phosphodiester bond essential for DNA chain elongation.[1][2][3]
Tenofovir , an acyclic nucleoside phosphonate analog of adenosine monophosphate, is converted to its active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into viral DNA. Similar to CBV-TP, the structure of TFV-DP lacks a 3'-hydroxyl group, leading to the termination of the elongating viral DNA chain.[4][5][6][7]
Figure 1: Intracellular activation pathways of Abacavir and Tenofovir.
Comparative In Vitro Efficacy and Cytotoxicity
The in vitro efficacy of antiretroviral drugs is typically assessed by determining the concentration required to inhibit viral replication by 50% (EC50 or IC50), while cytotoxicity is measured as the concentration that reduces cell viability by 50% (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
While direct head-to-head studies comparing the in vitro efficacy of Abacavir and Tenofovir under identical experimental conditions are limited in the readily available literature, existing data provides valuable insights.
| Drug | Cell Line | Parameter | Value (µM) | Virus Strain | Reference |
| Abacavir | HepG2 | CC50 | <398 | - | [8] |
| Normal Skeletal Muscle | CC50 | <870 | - | [8] | |
| Tenofovir | HepG2 | CC50 | 398 | - | [8] |
| Normal Skeletal Muscle | CC50 | 870 | - | [8] | |
| MT-4 | EC50 | 1.15 µg/mL (~4.0 µM) | HIV-1(IIIB) | [5] | |
| MT-4 | EC50 | 1.12 µg/mL (~3.9 µM) | HIV-2(ROD) | [5] | |
| MT-4 | EC50 | 1.05 µg/mL (~3.7 µM) | HIV(EHO) | [5] | |
| - | IC50 (against RT) | 9 | Wild-type | [5] | |
| - | IC50 (against RT) | 50 | K65R mutant | [5] |
Note: The CC50 values for Abacavir were reported as being lower than those of Tenofovir in the cited study, but the exact values were not provided. The EC50 values for Tenofovir were converted from µg/mL to µM for approximation.
Based on the available cytotoxicity data, Tenofovir exhibited weaker cytotoxic effects in liver-derived HepG2 cells and normal skeletal muscle cells compared to Abacavir.[8]
Experimental Protocols
A representative experimental workflow for determining the in vitro anti-HIV activity of nucleoside reverse transcriptase inhibitors is the Cytopathic Effect (CPE) Inhibition Assay.
Figure 2: Generalized workflow for a CPE inhibition assay.
A detailed protocol for such an assay would typically include the following steps:
-
Cell Culture: Maintain a susceptible T-cell line, such as MT-4 or CEM-SS, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Seed the cells into 96-well microtiter plates at a predetermined density.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound and Tenofovir in culture medium and add them to the appropriate wells. Include wells for cell control (no virus, no drug) and virus control (virus, no drug).
-
Virus Infection: Add a pre-titered amount of an HIV-1 laboratory strain (e.g., IIIB or NL4-3) to all wells except the cell control wells.
-
Incubation: Incubate the plates for a period of 4-7 days at 37°C in a humidified CO2 incubator to allow for viral replication and the development of cytopathic effects.
-
Quantification of Cell Viability: Assess cell viability using a colorimetric method, such as the MTT or XTT assay. This involves adding the respective reagent to the wells and measuring the optical density, which correlates with the number of viable cells.
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of the cytopathic effect against the drug concentration. The CC50 value is determined in parallel on uninfected cells. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Conclusion
Both Abacavir and Tenofovir are potent inhibitors of HIV reverse transcriptase, functioning as chain terminators after intracellular activation. The available in vitro cytotoxicity data suggests that Tenofovir may have a more favorable safety profile in certain cell lines compared to Abacavir. However, a comprehensive understanding of their comparative in vitro efficacy requires direct head-to-head studies measuring EC50 or IC50 values under identical experimental conditions. The provided experimental protocol outlines a standard method for conducting such comparative analyses, which are crucial for the continued development and optimization of antiretroviral therapies. Researchers are encouraged to perform such direct comparisons to generate robust and directly comparable datasets to better inform preclinical and clinical research.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Predicted antiviral activity of tenofovir versus abacavir in combination with a cytosine analogue and the integrase inhibitor dolutegravir in HIV-1-infected South African patients initiating or failing first-line ART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Tenofovir Prodrug Goes Head to Head Against Abacavir in HIV [medscape.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic in vitro anti-HIV type 1 activity of tenofovir with carbohydrate-binding agents (CBAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergistic Effects of Abacavir in HIV Combination Therapy: A Comparative Guide
Introduction
Abacavir (ABC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that serves as a cornerstone of combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NRTI, abacavir is intracellularly phosphorylated to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the HIV reverse transcriptase enzyme and acts as a chain terminator when incorporated into viral DNA, thereby halting the replication process.[1][3] The use of antiretroviral agents in combination is the standard of care, aiming to maximize viral suppression, minimize the development of drug resistance, and improve treatment tolerability. This guide provides a comparative analysis of in vitro studies that have investigated the synergistic effects of abacavir when combined with other classes of HIV drugs.
The nature of drug interactions is typically classified as synergistic, additive, or antagonistic. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. An additive effect means the combined effect is equal to the sum of the individual effects, while antagonism occurs when the combined effect is less. The Combination Index (CI) is a widely used quantitative measure to assess these interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]
Quantitative Analysis of Abacavir Drug Combinations
The following tables summarize the in vitro interactions between abacavir and other antiretroviral agents across different drug classes.
Table 1: Abacavir (ABC) in Combination with other Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
| Partner Drug | Cell Line / In Vitro Model | HIV Strain | Observed Effect | Quantitative Data | Reference |
| Lamivudine (3TC) | Resting CD4+ T-cells | HIV-1 | Additive / Synergistic | Significant decrease in p24 production (54% to >99% reduction with ABC) | [7][8] |
| Zidovudine (ZDV) | Cell Culture | HIV-1 | Synergistic | Data not specified | [1] |
| Zidovudine (ZDV) + Lamivudine (3TC) | Feline Kidney Cells | Feline Immunodeficiency Virus (FIV) | Synergistic | Effectively blocked in vitro FIV-replication | [9] |
| Didanosine (ddI) | Cell Culture | HIV-1 | Additive | Data not specified | [1] |
| Emtricitabine (FTC) | Cell Culture | HIV-1 | Additive | Data not specified | [1] |
| Stavudine (d4T) | Cell Culture | HIV-1 | Additive | Data not specified | [1] |
| Tenofovir (TDF) | Cell Culture | HIV-1 | Additive | Data not specified | [1] |
Table 2: Abacavir (ABC) in Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Partner Drug | Cell Line / In Vitro Model | HIV Strain | Observed Effect | Quantitative Data | Reference |
| Nevirapine | Cell Culture | HIV-1 | Synergistic | Data not specified | [1] |
Table 3: Abacavir (ABC) in Combination with Protease Inhibitors (PIs)
| Partner Drug | Cell Line / In Vitro Model | HIV Strain | Observed Effect | Quantitative Data | Reference |
| Amprenavir | Cell Culture | HIV-1 | Synergistic | Data not specified | [1] |
| Indinavir, Saquinavir, Ritonavir, Nelfinavir, Amprenavir | Patient-derived | HIV-1 | Effective | Plasma HIV-1 RNA < 50 copies/ml in 44-56% of patients at 48 weeks | [10] |
Table 4: Abacavir (ABC) in Combination with Integrase Strand Transfer Inhibitors (INSTIs)
| Partner Drug | Cell Line / In Vitro Model | HIV Strain | Observed Effect | Quantitative Data | Reference |
| Dolutegravir (DTG) (with Lamivudine) | In vitro infectivity assay | HIV-1 | Not specified | In vitro data supports a high barrier to resistance for the combination | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro synergy studies. Below is a generalized protocol for a checkerboard assay, a common method for evaluating drug interactions.
Protocol: In Vitro HIV-1 Synergy Testing using a Checkerboard Assay
-
Cell Culture and Plating:
-
Human T-cell lines permissive to HIV-1 infection, such as MT-4 or TZM-bl cells, are cultured under standard conditions (37°C, 5% CO2).[13][14][15]
-
Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated to allow for adherence if necessary.
-
-
Drug Preparation and Dilution (Checkerboard Layout):
-
Stock solutions of Abacavir (Drug A) and the partner drug (Drug B) are prepared in a suitable solvent (e.g., DMSO or cell culture medium).
-
A checkerboard dilution pattern is created in the 96-well plates. Drug A is serially diluted along the rows, and Drug B is serially diluted along the columns.
-
This results in wells containing a matrix of drug concentrations, including each drug alone and combinations of both drugs at various ratios.[16] Control wells (no drugs) are also included.
-
-
Virus Infection:
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or a clinical isolate is added to each well at a specific multiplicity of infection (MOI).[17]
-
The plates are incubated for a defined period (e.g., 2-4 hours) to allow for viral entry.
-
-
Incubation and Endpoint Measurement:
-
After the initial infection period, the viral inoculum may be washed out, and fresh medium containing the same drug concentrations is added.
-
The plates are incubated for a period of 3 to 7 days to allow for viral replication.
-
The extent of HIV-1 replication is quantified using one of several methods:
-
p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is measured. A reduction in p24 levels indicates viral inhibition.[7][17]
-
Luciferase Reporter Assay: If using a reporter cell line like TZM-bl, which contains an HIV-1 LTR-driven luciferase gene, the luciferase activity in cell lysates is measured. Light production is proportional to viral replication.[16]
-
Cell Viability/Cytotoxicity Assay (MTT/XTT): The viability of cells is measured. In this assay, cell survival is used as an indirect measure of the inhibition of the virus's cytopathic effect.[14]
-
-
-
Data Analysis:
Visualizations: Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for an in vitro HIV drug synergy checkerboard assay.
Caption: Mechanism of action for Abacavir (NRTI) during HIV reverse transcription.
Caption: Logical flow for interpreting Combination Index (CI) values in drug interaction studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abacavir/Lamivudine Fixed-Dose Combination Antiretroviral Therapy for the Treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Zidovudine, Lamivudine, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zidovudine, lamivudine, and abacavir have different effects on resting cells infected with human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined effect of zidovudine (ZDV), lamivudine (3TC) and abacavir (ABC) antiretroviral therapy in suppressing in vitro FIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiretroviral activity and safety of abacavir in combination with selected HIV-1 protease inhibitors in therapy-naive HIV-1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. croiconference.org [croiconference.org]
- 12. Brief Report: Dolutegravir Plus Abacavir/Lamivudine for the Treatment of HIV-1 Infection in Antiretroviral Therapy-Naive Patients: Week 96 and Week 144 Results From the SINGLE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term In Vitro Efficacy of Abacavir-Based Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term in vitro efficacy of Abacavir-based antiretroviral regimens against alternatives, supported by experimental data. The information is intended to assist researchers in understanding the nuances of Abacavir's activity, resistance profile, and cytotoxic effects in a laboratory setting.
Executive Summary
Abacavir is a carbocyclic 2'-deoxyguanosine nucleoside analogue that is intracellularly metabolized to its active form, carbovir triphosphate.[1] This active metabolite competitively inhibits HIV reverse transcriptase, leading to the termination of proviral DNA chain extension.[1] In vitro studies are crucial for determining its baseline potency, predicting resistance pathways, and assessing its safety profile before clinical application. This guide synthesizes data from various in vitro models, including standard cell culture and more complex systems like the hollow-fiber bioreactor, to provide a comparative overview of Abacavir's long-term efficacy.
Data Presentation: Quantitative Efficacy and Cytotoxicity
The following tables summarize key quantitative data from in vitro studies of Abacavir and comparator nucleoside reverse transcriptase inhibitors (NRTIs).
Table 1: In Vitro Antiviral Activity of Abacavir and Comparator NRTIs against HIV-1
| Compound | Cell Line | IC₅₀ (µM) | Virus Strain | Citation |
| Abacavir | MT-4 | 4.0 | Wild-Type HIV-1 | [1] |
| Clinical Isolates | 0.26 | Wild-Type HIV-1 | [1] | |
| Zidovudine (AZT) | MT-4 | 0.040 | Wild-Type HIV-1 | [1] |
| Clinical Isolates | 0.23 | Wild-Type HIV-1 | [1] |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: In Vitro Cytotoxicity of Abacavir
| Cell Line | CC₅₀ (µM) |
| CEM | 160 |
| CD4+ CEM | 140 |
| Normal Bone Progenitor Cells (BFU-E) | 110 |
CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that is required to reduce cell viability by 50%.[1]
Table 3: In Vitro Resistance Profile of Abacavir and Tenofovir
| Drug | Key Resistance Mutations Selected In Vitro | Fold-Change in IC₅₀ vs. Wild-Type |
| Abacavir | M184V, K65R, L74V, Y115F | 2-4 fold with M184V alone; higher with multiple mutations |
| Tenofovir | K65R | ~4-fold against Abacavir; significant against Tenofovir |
Fold-change indicates the increase in IC₅₀ required to inhibit the mutant virus compared to the wild-type virus.
Mandatory Visualizations
Experimental workflow for determining in vitro antiviral efficacy.
Mechanism of action of Abacavir.
Experimental Protocols
Determination of IC₅₀ and CC₅₀ using MTT Assay
This protocol is a standard method for assessing the antiviral efficacy (IC₅₀) and cytotoxicity (CC₅₀) of a compound.
-
Materials :
-
Cell line (e.g., MT-2, CEM-SS)
-
HIV-1 virus stock (e.g., NL4-3, IIIB)
-
Abacavir and other test compounds
-
96-well microtiter plates
-
Cell culture medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (e.g., acidified isopropanol or SDS)
-
-
Procedure :
-
Cell Plating : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate to allow for recovery.
-
Compound Addition : Prepare serial dilutions of Abacavir and comparator drugs. Add the diluted compounds to the appropriate wells. Include "cells only" (for CC₅₀) and "virus only" (for IC₅₀) controls.
-
Infection : For IC₅₀ determination, infect the cells with a standardized amount of HIV-1. For CC₅₀, no virus is added.
-
Incubation : Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a detergent reagent to each well to solubilize the formazan crystals.
-
Data Acquisition : Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Calculation : Calculate the IC₅₀ and CC₅₀ values by plotting the percentage of inhibition or cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
-
Quantification of Viral Replication using p24 Antigen ELISA
The p24 antigen capture ELISA is a common method for quantifying HIV-1 replication in cell culture supernatants.
-
Materials :
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Supernatants from infected cell cultures
-
Microplate reader
-
-
Procedure :
-
Sample Preparation : Collect cell-free supernatants from the antiviral assay plates. Samples may need to be treated with a disruption buffer to lyse the viral particles and release the p24 antigen.
-
Assay Plate Coating : The wells of the ELISA plate are pre-coated with a monoclonal antibody specific for HIV-1 p24.
-
Antigen Capture : Add standards, controls, and test supernatants to the wells and incubate. The p24 antigen in the samples will bind to the capture antibody.
-
Washing : Wash the plate to remove unbound materials.
-
Detection Antibody : Add a peroxidase-conjugated anti-p24 polyclonal antibody and incubate. This antibody will bind to the captured p24 antigen.
-
Washing : Wash the plate again to remove the unbound detection antibody.
-
Substrate Addition : Add a peroxidase substrate (e.g., TMB), which will react with the enzyme to produce a color change.
-
Stop Reaction : Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Calculation : Determine the concentration of p24 in the samples by comparing their absorbance to the standard curve.
-
Long-Term Efficacy and Resistance Selection in a Hollow-Fiber Bioreactor
The hollow-fiber bioreactor model allows for long-term cell culture at high densities, simulating in vivo pharmacokinetic profiles.
-
Materials :
-
Hollow-fiber bioreactor cartridge (e.g., 50,000 MW cutoff)
-
Peristaltic pump and tubing
-
Reservoir for culture medium
-
Cell line (e.g., CEM) and HIV-1 strain
-
Abacavir
-
-
Procedure :
-
System Setup : Assemble the bioreactor system, including the hollow-fiber cartridge, media reservoir, and pump, within a cell culture incubator. Equilibrate the system with fresh medium.
-
Cell Inoculation : Inoculate the extracapillary space (ECS) of the bioreactor with a mixture of infected and uninfected cells at a high density (e.g., 3 x 10⁶ cells/ml).
-
Drug Administration : Introduce Abacavir into the central medium reservoir to simulate a specific pharmacokinetic profile (e.g., continuous infusion or fluctuating concentrations mimicking oral dosing).
-
Long-Term Culture : Maintain the culture for an extended period (e.g., 30 days). The pump continuously circulates fresh, drug-containing medium through the intracapillary space, allowing for nutrient and waste exchange.
-
Sampling : Periodically collect samples from the ECS to monitor cell viability and quantify viral replication (e.g., via p24 ELISA).
-
Resistance Analysis : At the end of the experiment, harvest the virus from the ECS and perform genotypic analysis to identify the emergence of drug resistance mutations.
-
Comparative Discussion
In vitro studies demonstrate that Abacavir is a potent inhibitor of wild-type HIV-1, with efficacy comparable to other NRTIs like Zidovudine against clinical isolates.[1] However, a key differentiator among NRTIs is their resistance profile.
Long-term in vitro selection studies, often conducted by passaging the virus in the presence of escalating drug concentrations, show that Abacavir can select for a combination of resistance mutations, including M184V, K65R, L74V, and Y115F. The M184V mutation, which is also readily selected by Lamivudine and Emtricitabine, appears to be a critical first step for developing higher-level resistance to Abacavir.[1]
In a comparative in vitro resistance selection study, the combination of Abacavir and Lamivudine led to the selection of M184V and L74V mutations. In contrast, the combination of Tenofovir and Emtricitabine selected for the K65R and M184V mutations. A significant finding from this study was that viral growth was markedly impaired in cultures with high concentrations of Tenofovir, even when the K65R mutation was present. Conversely, in the presence of Abacavir resistance mutations, viral growth remained strong even at high drug concentrations. This suggests that the resistance barrier for Tenofovir may be higher in vitro compared to Abacavir.
The hollow-fiber bioreactor model provides insights into the long-term suppressive capacity of Abacavir. In a 30-day experiment, Abacavir was able to effectively suppress viral replication without the emergence of resistance mutations. This model is particularly useful for studying the pharmacodynamics of a drug and how different dosing schedules impact efficacy.
Conclusion
In vitro studies are indispensable for characterizing the long-term efficacy and resistance profiles of antiretroviral drugs. The data indicates that while Abacavir is a potent antiretroviral, its resistance profile, particularly the potential for continued viral replication in the presence of selected mutations, is a critical consideration. Comparative studies, especially those employing long-term culture systems, suggest that alternative NRTIs like Tenofovir may present a higher barrier to resistance in vitro. These findings provide a crucial foundation for designing clinical trials and optimizing therapeutic regimens for the treatment of HIV-1 infection.
References
A Comparative Guide to the Metabolic Stability of Abacavir and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the antiretroviral drug Abacavir and its key analog, Carbovir. The information presented is supported by experimental data to aid in research and development efforts within the field of nucleoside reverse transcriptase inhibitors (NRTIs).
Executive Summary
Abacavir, a cornerstone of HIV therapy, undergoes extensive metabolism in the liver, primarily mediated by alcohol dehydrogenase (ADH) and UDP-glucuronosyltransferase (UGT). This metabolic pathway leads to the formation of inactive carboxylate and glucuronide metabolites.[1][2] A key aspect of Abacavir's pharmacology is its intracellular conversion to the active triphosphate form, Carbovir triphosphate (CBV-TP), which acts as a potent inhibitor of HIV reverse transcriptase.[3] This guide delves into the available data on the metabolic stability of Abacavir and its immediate precursor and active metabolite analog, Carbovir, providing a comparative overview for drug development professionals.
Comparative Metabolic Stability Data
While direct head-to-head in vitro metabolic stability studies comparing Abacavir and its analogs are limited in publicly available literature, the following table summarizes key pharmacokinetic and metabolic parameters gathered from various sources.
| Compound | Parameter | Value | Species/System | Reference |
| Abacavir | Plasma Half-life (t½) | ~1.5 - 2.0 hours | Human | [4] |
| Primary Metabolic Enzymes | Alcohol Dehydrogenase (ADH), UGT | Human | [1][2] | |
| Major Metabolites | 5'-carboxylate, 5'-glucuronide | Human | [1][2][5] | |
| CYP450 Involvement | Not significant | Human | [2][6] | |
| Carbovir | Plasma Half-life (t½) | 21.4 ± 4.37 min (IV), 81.0 ± 67.6 min (oral) | Rat | [7] |
| Intracellular CBV-TP Half-life (t½) | 2.5 hours | CEM cells | [8][9] |
Metabolic Pathways of Abacavir
Abacavir's metabolic journey involves both hepatic detoxification and intracellular activation. In the liver, it is converted to inactive metabolites for excretion. In contrast, within target cells, it is anabolized to its pharmacologically active form.
Caption: Metabolic pathways of Abacavir in the liver and within target cells.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the metabolic stability of compounds like Abacavir and its analogs in common in vitro systems.
Microsomal Stability Assay
This assay evaluates the metabolism of a compound by cytochrome P450 (CYP) enzymes and other microsomal enzymes.
1. Materials:
-
Test compound (e.g., Abacavir, Carbovir)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for a short period.
-
Initiate the reaction by adding the test compound to the pre-warmed reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately terminate the reaction in the collected aliquots by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[10][11][12][13]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg of microsomal protein/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes present in intact liver cells.
1. Materials:
-
Test compound
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
96-well collagen-coated plates
-
Acetonitrile or methanol
-
Internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
2. Procedure:
-
Thaw and seed the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
Prepare a stock solution of the test compound.
-
Dilute the test compound to the final desired concentration in the culture medium.
-
Remove the seeding medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect samples of the incubation medium and/or cell lysates.
-
Terminate the metabolic activity by adding a cold quenching solvent with an internal standard.
-
Process the samples (e.g., centrifugation) and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
3. Data Analysis:
-
The data analysis is similar to the microsomal stability assay, where the disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.
Experimental Workflow
The following diagram illustrates the general workflow for conducting in vitro metabolic stability assays.
Caption: General workflow for in vitro metabolic stability assays.
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics and bioavailability of carbovir, a carbocyclic nucleoside active against human immunodeficiency virus, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Validation of Biomarkers for Predicting Abacavir Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The primary focus is on the validation of biomarkers to prevent Abacavir hypersensitivity reaction (HSR), a serious and potentially life-threatening adverse drug reaction.
Introduction to Abacavir Hypersensitivity
Abacavir is an effective component of antiretroviral therapy, but its use is limited by the risk of a hypersensitivity reaction occurring in approximately 5-8% of patients, typically within the first six weeks of treatment.[1][2][3] Symptoms of HSR can include fever, rash, gastrointestinal issues, and respiratory problems, which worsen with continued dosage and can be fatal upon re-challenge.[2][4] This has led to the development and validation of predictive biomarkers to identify at-risk individuals before initiating treatment.
Primary Biomarker: HLA-B*57:01
The human leukocyte antigen (HLA) allele, HLA-B*57:01, is a highly specific and sensitive genetic biomarker for predicting the risk of Abacavir-induced HSR.[5][6] The presence of this allele is strongly associated with an immune-mediated response to the drug.
Mechanism of Action
Abacavir binds non-covalently to the peptide-binding cleft of the HLA-B*57:01 molecule, altering its shape.[7] This change in the binding cleft leads to the presentation of novel self-peptides to the T-cell receptor of cytotoxic T-lymphocytes, triggering a CD8+ T-cell mediated immune response that manifests as HSR.[7]
References
- 1. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care | PLOS One [journals.plos.org]
- 2. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 3. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 5. The Pharmacogenomic HLA Biomarker Associated to Adverse Abacavir Reactions: Comparative Analysis of Different Genotyping Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Safety Operating Guide
Proper Disposal of Abacavir Hydrochloride: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for abacavir hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1] In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[4][5]
-
Spill Management: In the event of a spill, immediately cordon off the area.[3] For dry spills, carefully clean up to avoid generating dust; dampening with water may be appropriate.[2] For liquid spills, absorb with an inert material.[4] All spill cleanup materials should be collected in a sealed container for proper disposal.[2][3]
II. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[6] Key regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Drug Enforcement Administration (DEA) for controlled substances.[6][7][8][9] It is crucial to consult and comply with all applicable federal, state, and local regulations.[4][10]
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including unused product, expired materials, contaminated labware (e.g., vials, syringes, gloves), and spill cleanup debris.
- Segregate this compound waste from other chemical and biological waste streams to ensure proper handling and disposal.
2. Waste Containment and Labeling:
- Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
- The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's waste management program and local regulations.
3. On-Site Storage:
- Store the sealed waste container in a secure, designated hazardous waste accumulation area.
- This area should be well-ventilated, away from incompatible materials, and have restricted access.[2]
4. Professional Waste Disposal:
- Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company.
- These companies are equipped to transport and dispose of pharmaceutical waste in compliance with all regulatory requirements.
5. Documentation:
- Maintain detailed records of all disposed this compound, including quantities, dates, and the name of the disposal vendor. This documentation is essential for regulatory compliance.
IV. Disposal Methods Overview
The appropriate disposal method for this compound will be determined by the licensed waste management provider in accordance with regulations. Common methods for pharmaceutical waste include:
| Disposal Method | Description | Suitability for this compound |
| Incineration | High-temperature destruction process that is a preferred method for many pharmaceutical wastes. | Recommended for complete destruction of the active pharmaceutical ingredient.[2] |
| Landfill | Disposal in a specifically designed and licensed hazardous waste landfill. | May be used, but incineration is generally preferred to prevent environmental contamination.[2] |
| Neutralization | Chemical treatment to render the waste non-hazardous. | Not a commonly recommended primary disposal method for complex organic molecules like abacavir. |
Note: Flushing of this compound down the drain or disposal in regular trash is strictly prohibited as it can lead to environmental contamination.[7]
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. in.gov [in.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. danielshealth.com [danielshealth.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Abacavir Hydrochloride
Essential safety protocols for the handling and disposal of Abacavir hydrochloride are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound is a potent antiretroviral agent. While invaluable in research and medicine, it necessitates careful handling due to its potential health hazards. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks of exposure.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) recommendations.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Protective, chemically-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat or gown.[1][2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator should be used when there is a risk of inhaling dust or aerosols, especially when handling the powdered form.[3][4] | Minimizes the risk of respiratory tract irritation and potential systemic effects from inhalation.[4] |
Note: No occupational exposure limit values have been established for this compound.[1][2] Therefore, it is crucial to minimize exposure through engineering controls and PPE.
Procedural Guidance for Handling and Disposal
Adherence to a strict operational workflow is paramount when working with this compound. The following sections provide a step-by-step guide from preparation to disposal.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood.[1][4][5]
-
Safety Equipment Check: Ensure that a safety shower and an eye wash station are readily accessible and in good working order before commencing any work.[1][2]
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
Handling Procedures
-
Avoid Dust Generation: When handling the solid form of this compound, take care to avoid the formation of dust.[4][5][6] If possible, use a liquid formulation or handle the solid in a glove box.
-
Portioning and Weighing: If weighing the solid is necessary, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4] Contaminated clothing should be removed and laundered before reuse.[3][4]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[1][2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6] A HEPA-filtered vacuum is recommended for cleaning up fine powders.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Collect all contaminated materials in a sealed, labeled container for proper disposal.[4][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.[3][4]
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leakage.[1]
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal company, in accordance with all local, state, and federal regulations.[1][3] Do not dispose of this compound down the drain or in general waste.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
